Technical Documentation Center

N-(3-pyridinylmethyl)guanidine sulfate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-pyridinylmethyl)guanidine sulfate
  • CAS: 108833-95-0; 72357-67-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Profile of N-(3-pyridinylmethyl)guanidine sulfate: Theoretical Predictions and Experimental Determination

An In-depth Technical Guide Topic: Solubility of N-(3-pyridinylmethyl)guanidine sulfate in Water vs. Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Solubility of N-(3-pyridinylmethyl)guanidine sulfate in Water vs. Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(3-pyridinylmethyl)guanidine sulfate is a molecule of interest in pharmaceutical research, combining a highly basic guanidinium group with a pyridinylmethyl moiety. A thorough understanding of its solubility is fundamental for its development, influencing everything from synthetic purification to final drug formulation. This technical guide provides a comprehensive analysis of the factors predicted to govern the solubility of this compound in aqueous and organic media. By deconstructing the molecule into its constituent functional groups—the guanidinium cation, the pyridinylmethyl group, and the sulfate anion—we establish a strong theoretical framework for predicting its solubility behavior. This guide moves from theoretical prediction to practical application, presenting a detailed, field-proven experimental protocol for the definitive determination of thermodynamic solubility. The causality behind experimental choices is explained, ensuring a robust and self-validating approach for generating reliable data critical to drug development professionals.

Part 1: Physicochemical Analysis and Solubility Prediction

The solubility of a compound is not a random variable but a direct consequence of its molecular structure and the intermolecular forces it can establish with a given solvent. For N-(3-pyridinylmethyl)guanidine sulfate, a salt, the key to understanding its behavior lies in analyzing its ionic and polar components.

Molecular Structure Deconstruction

The compound is an organic salt composed of a protonated N-(3-pyridinylmethyl)guanidine cation and a sulfate anion (SO₄²⁻). The cation itself features two critical functional groups: the guanidinium group and the pyridine ring.

Caption: Structure of N-(3-pyridinylmethyl)guanidine sulfate.

The Guanidinium Cation: A Key Driver of Aqueous Solubility

The guanidinium group is the dominant functional group dictating the compound's properties. Due to its high basicity (pKaH ≈ 13.6), it exists almost exclusively in its protonated, cationic form in any solution with a pH less than 12.[1][2] This cation is exceptionally stable in water for two primary reasons:

  • Resonance Stabilization: The positive charge is delocalized across the central carbon and three nitrogen atoms, creating a planar, symmetric, and highly stable ion.[1]

  • Efficient Solvation: The multiple N-H bonds act as potent hydrogen bond donors, allowing water molecules to form a highly organized and energetically favorable solvation shell around the cation.[1]

This inherent stability and strong interaction with water predict that the guanidinium moiety will confer high aqueous solubility. Guanidinium salts like guanidinium chloride are known for their remarkable solubility in water, with some reports noting that 60 grams can dissolve in just 20 mL.[1][3]

The Pyridinylmethyl Moiety: A Modulator of Polarity

Pyridine is a polar heterocyclic aromatic compound that is miscible with both water and nearly all organic solvents.[4][5] Its nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor.

  • In Water: The pyridine nitrogen can accept hydrogen bonds from water, contributing positively to aqueous solubility.

  • In Organic Solvents: The aromatic ring provides a nonpolar surface that can interact favorably with organic solvents via van der Waals forces.

While the pyridine nitrogen is basic (pKa of its conjugate acid is ~5.23), the overwhelmingly stronger basicity of the guanidinium group means the guanidinium nitrogen will be protonated first and remain so across the entire physiological pH range.[5] Therefore, the pyridine ring primarily acts as a polar, yet somewhat amphiphilic, linker.

The Sulfate Anion: Counter-ion Effects on Solubility

As an ionic compound, the properties of the counter-ion are critical. The sulfate anion (SO₄²⁻) is a divalent, inorganic ion.

  • Aqueous Solubility: Most sulfate salts are highly soluble in water.[6] The exception are those with large, divalent cations like Ba²⁺, Pb²⁺, and Ca²⁺.[6] For a monovalent organic cation, the resulting salt is expected to be readily water-soluble.

  • Organic Solubility: The high charge density and ionic nature of the sulfate ion make it very poorly solvated by nonpolar or moderately polar organic solvents.[7][8] Overcoming the crystal lattice energy of a sulfate salt requires a solvent with a high dielectric constant and strong ion-dipole interaction capabilities, a description that fits water but not most organic solvents.[7][9]

Integrated Solubility Prediction

Synthesizing these points leads to a clear qualitative prediction.

  • In Water: Very High Solubility. The combination of the highly stable and efficiently solvated guanidinium cation with the hydrophilic sulfate anion, and the polar pyridine ring, creates a molecule overwhelmingly predisposed to dissolve in water.

  • In Organic Solvents: Very Low to Insoluble. The high lattice energy of this salt will be the dominant factor. Organic solvents, with their lower polarity and inability to effectively solvate both the guanidinium cation and the sulfate anion, will be poor solvents for this compound.[7][8] Any minor solubility in polar organic solvents like methanol or ethanol will be driven by the pyridine moiety and some hydrogen bonding with the cation, but this is unlikely to overcome the strong ionic forces holding the crystal together.

cluster_water Aqueous Environment (Water) cluster_organic Organic Environment (e.g., Dichloromethane) Mol_H2O N-(3-pyridinylmethyl) guanidine sulfate H2O Water Molecules Mol_H2O->H2O Strong Ion-Dipole Extensive H-Bonding Result_H2O Result: High Solubility Mol_Org N-(3-pyridinylmethyl) guanidine sulfate DCM Organic Solvent Mol_Org->DCM Weak van der Waals Poor Ion Solvation Result_Org Result: Very Low Solubility

Caption: Predicted intermolecular interactions and resulting solubility.

Table 1: Predicted Qualitative Solubility of N-(3-pyridinylmethyl)guanidine sulfate

Solvent Type Polarity Predicted Solubility Rationale
Water Polar Protic High Very High Excellent solvation of both guanidinium cation and sulfate anion via ion-dipole forces and hydrogen bonding.[1]
Methanol / Ethanol Polar Protic Moderate Low Can hydrogen bond with the cation but is less effective at solvating the sulfate anion and overcoming lattice energy.[7]
DMSO Polar Aprotic High Low to Moderate High polarity may dissolve some of the salt, but less effective than protic solvents at solvating anions.
Acetonitrile Polar Aprotic Moderate Very Low Insufficient polarity and H-bonding capability to disrupt the ionic crystal lattice.
Dichloromethane Nonpolar Low Insoluble Cannot effectively solvate ions.[9]

| Hexane | Nonpolar | Very Low | Insoluble | "Like dissolves like" principle; ionic solute in a nonpolar solvent.[10] |

Part 2: Experimental Protocol for Definitive Solubility Determination

While theoretical analysis is invaluable, empirical data is the definitive standard in drug development. The following section details a robust protocol for determining the thermodynamic equilibrium solubility of the target compound.

Objective

To quantitatively measure the thermodynamic equilibrium solubility of N-(3-pyridinylmethyl)guanidine sulfate in water and a panel of relevant organic solvents at a controlled temperature.

Methodology: The Equilibrium Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11][12][13] Its core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a sufficient period. This ensures the measured concentration represents the true thermodynamic solubility limit, rather than a kinetically limited value.[14]

G start Start step1 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibration Agitate vials on an orbital shaker at constant temperature (e.g., 25°C) for 48-72 hours. step1->step2 Ensure excess solid is visible step3 3. Phase Separation Centrifuge vials to pellet undissolved solid. step2->step3 Confirm equilibrium (optional time points) step4 4. Sampling Carefully collect supernatant. Filter through 0.22 µm syringe filter (low protein binding type). step3->step4 Avoid disturbing pellet step5 5. Analysis Quantify compound concentration in the filtrate using a validated HPLC-UV or LC-MS method. step4->step5 Dilute if necessary step6 6. Data Reporting Calculate solubility in mg/mL and mM. Report mean and standard deviation for n=3 replicates. step5->step6 end_node End step6->end_node

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Protocol

Materials & Equipment

  • N-(3-pyridinylmethyl)guanidine sulfate (solid, purity >95%)

  • Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane (DCM)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.22 µm PVDF or PTFE syringe filters

  • Validated HPLC-UV or LC-MS system

  • Volumetric flasks and pipettes

Procedure

  • Preparation: To a series of appropriately labeled glass vials (in triplicate for each solvent), add an excess amount of N-(3-pyridinylmethyl)guanidine sulfate. "Excess" is critical to ensure saturation; a good starting point is ~10-20 mg of solid.[15]

  • Solvent Addition: Accurately add 1.0 mL of the desired solvent to each vial. Seal the vials tightly.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a moderate speed (e.g., 200 rpm) for 48 to 72 hours. The long duration is necessary to ensure true equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particulates.[12]

  • Dilution: Based on the predicted solubility, dilute the filtrate with an appropriate mobile phase to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the samples using a pre-validated, stability-indicating HPLC-UV or LC-MS method against a standard curve prepared with the same compound.

  • Calculation: Determine the concentration in the original filtrate by accounting for any dilution factors. Report the final solubility in mg/mL and mM.

System Validation and Trustworthiness

To ensure the integrity of the generated data, the following self-validation steps are crucial:

  • Time to Equilibrium: For a new compound, it is best practice to confirm that equilibrium has been reached. This can be done in a preliminary experiment by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not significantly change between the later time points.[13]

  • Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to confirm that the compound has not changed its physical form (e.g., converted to a hydrate or a different polymorph) during the experiment.[13]

  • Replicates: All measurements should be performed in at least triplicate to assess the variability of the assay and provide statistical confidence in the results.[13]

Part 3: Data Interpretation and Application

Table 2: Template for Reporting Experimental Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) (Mean ± SD, n=3) Solubility (mM) (Mean ± SD, n=3)
PBS (pH 7.4) 25
Methanol 25
Ethanol 25
DMSO 25
Acetonitrile 25

| Dichloromethane | 25 | | |

The expected results—high solubility in aqueous buffers and very low solubility in organic solvents—would validate the physicochemical predictions. This data has direct and significant implications for drug development:

  • High Aqueous Solubility: This is a highly desirable property, suggesting suitability for oral solid dosage forms or parenteral (injectable) formulations. It reduces the risk of dissolution-limited absorption in the gastrointestinal tract.

  • Low Organic Solubility: This can present challenges during chemical synthesis, particularly in purification steps like crystallization, which often rely on organic solvents. It may necessitate the use of solvent mixtures or alternative purification techniques. For formulation, it would likely preclude the use of lipid-based delivery systems unless solubilizing excipients are employed.

Concluding Remarks

The solubility of N-(3-pyridinylmethyl)guanidine sulfate is fundamentally governed by its nature as an organic salt with a dominant, highly hydrophilic guanidinium cation. Theoretical analysis strongly predicts a profile of high aqueous solubility and poor solubility in organic solvents. This guide provides both the scientific rationale for this prediction and a robust, gold-standard experimental protocol to obtain the definitive quantitative data required by researchers and drug development professionals. Empirical verification using these methods will provide the reliable data necessary to guide further development, from synthesis and purification to successful formulation strategies.

References

  • Nature of Organic Solvents. (2025, December 10). Blog.
  • Guanidine. Wikipedia. Available at: [Link]

  • Solubility. Chemistry Online @ UTSC. Available at: [Link]

  • What affects the solubility of salt? Why are there soluble and insoluble salts?. Quora. Available at: [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. (2022, May 31). Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026, January 22). Available at: [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. (2023, October 4). Available at: [Link]

  • A Detailed Guide on Strontium Sulfate Solubility. Iran Celestite. (2024, August 6). Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations. ResearchGate. (2025, August 7). Available at: [Link]

  • Solubility of d-elements salts in organic and aqueous-organic solvents: I. Copper, cobalt, and cadmium sulfates. ResearchGate. (2025, August 10). Available at: [Link]

  • COMMUNICATION Guanidinium group is protonated in a strongly basic arginine solution. eScholarship.org. Available at: [Link]

  • Solubility of Salts. Noob to Guru: I Can Do Chemistry. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • What is solubility of guanidinium sulfate in water?. Reddit. (2018, March 24). Available at: [Link]

  • Preparation of guanidine sulfates. Google Patents.

Sources

Exploratory

Physicochemical Profiling: N-(3-pyridinylmethyl)guanidine Sulfate

Executive Summary N-(3-pyridinylmethyl)guanidine sulfate is a salt form of a diprotic organic base characterized by two distinct ionization centers: the highly basic guanidine moiety and the weakly basic pyridine nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-pyridinylmethyl)guanidine sulfate is a salt form of a diprotic organic base characterized by two distinct ionization centers: the highly basic guanidine moiety and the weakly basic pyridine nitrogen .[1][2] Understanding the pKa values of this compound is critical for optimizing its solubility, predicting blood-brain barrier (BBB) permeability, and designing stable pharmaceutical formulations.[2]

Key Physicochemical Parameters:

  • Primary Ionization (Guanidine): pKa₁ ≈ 12.5 – 13.0 (Strong Base)[1][2]

  • Secondary Ionization (Pyridine): pKa₂ ≈ 4.5 – 5.0 (Weak Base)[1][2]

  • Physiological State (pH 7.4): Predominantly exists as a monocation (Guanidine protonated, Pyridine neutral).[1][2]

  • Salt Form: The sulfate anion (

    
    ) serves as the counterion, significantly enhancing aqueous solubility compared to the free base but influencing ionic strength during in vitro assays.[1][2]
    

Structural Analysis & Theoretical pKa Derivation

The molecule consists of a 3-substituted pyridine ring linked via a methylene spacer to a guanidine group.[1][2] The pKa values are derived from the intrinsic basicity of these functional groups, modulated by electronic effects.

The Guanidine Moiety (High pKa)

The guanidine group (


) is one of the strongest organic bases.[1][2][3]
  • Mechanism: Upon protonation, the positive charge is delocalized symmetrically across three nitrogen atoms, resulting in high resonance stabilization of the conjugate acid (guanidinium cation).[1][4]

  • Structural Effect: While unsubstituted guanidine has a pKa of ~13.6, the presence of the electron-withdrawing pyridine ring (separated by a methylene bridge) exerts a mild inductive effect (

    
    ), slightly reducing the electron density.[1][2]
    
  • Predicted Value: 12.5 ± 0.5 .

The Pyridine Ring (Moderate pKa)

The pyridine nitrogen possesses a lone pair in an


 orbital, available for protonation.
  • Mechanism: Standard pyridine has a pKa of ~5.2.[1]

  • Structural Effect: At pH values where the pyridine is titrating (pH 4–6), the guanidine group is already fully protonated (cationic).[1] This proximal positive charge exerts a strong electron-withdrawing field effect, making it harder for the pyridine nitrogen to accept a second proton.[1][2]

  • Predicted Value: 4.5 ± 0.3 (Lower than unsubstituted pyridine).[1]

Ionization Diagram (Graphviz)[1]

The following diagram illustrates the stepwise protonation from the neutral free base to the dicationic species.

IonizationPathway Neutral Neutral Species (Free Base) Charge: 0 Mono Monocation (Guanidinium+) Charge: +1 (Dominant at pH 7.4) Neutral->Mono pKa1 ~ 12.5 (Guanidine Protonation) Mono->Neutral Di Dication (Pyridinium+ / Guanidinium+) Charge: +2 Mono->Di pKa2 ~ 4.8 (Pyridine Protonation) Di->Mono

Caption: Stepwise ionization pathway of N-(3-pyridinylmethyl)guanidine. The transition from Neutral to Monocation occurs in highly basic conditions, while the transition to Dication occurs in acidic conditions.[1][2]

Experimental Determination Protocols

Measuring pKa values at extremes (very high or very low) requires specialized techniques.[1] Standard potentiometry is often inaccurate above pH 12 due to "alkaline error" in glass electrodes.[1]

Method Selection Matrix[1][5]
Target GroupEstimated pKaRecommended MethodRationale
Pyridine N 4.5 – 5.0Potentiometric Titration Ideal range for glass electrodes; rapid and precise.[1][2]
Guanidine 12.5 – 13.0UV-Metric Titration Avoids electrode errors; relies on spectral shifts of the chromophore.[1][2]
Guanidine > 13.0¹H NMR Titration If UV shift is minimal, NMR chemical shifts of the methylene protons provide the definitive readout.[1]
Protocol A: Potentiometric Titration (For Pyridine pKa)

Use this protocol to determine the lower pKa (pKa₂).[1]

Reagents:

  • 0.01 M HCl standard solution.[1]

  • 0.1 M KOH (carbonate-free).[1][2]

  • 0.15 M KCl (for ionic strength maintenance).[1]

  • Analyte: 5 mg N-(3-pyridinylmethyl)guanidine sulfate.[1][2]

Workflow:

  • Dissolution: Dissolve 5 mg of the sulfate salt in 20 mL of degassed water containing 0.15 M KCl.

  • Acidification: Add excess HCl to lower the pH to ~2.0 (ensuring fully protonated dication state).

  • Titration: Titrate with 0.1 M KOH using a micro-burette (step size 0.05 mL).

  • Data Capture: Record pH vs. Volume.

  • Analysis: Use the Bjerrum plot or Gran plot method to identify the inflection point around pH 4.5–5.0.[1]

Protocol B: UV-Metric Titration (For Guanidine pKa)

Use this protocol for the high pKa (pKa₁) to avoid electrode error.

Rationale: The pyridine ring acts as a chromophore.[1] The protonation state of the remote guanidine group affects the electronic environment of the pyridine ring via the methylene bridge, causing a subtle bathochromic or hypsochromic shift in the UV spectrum.

Workflow:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 10.0 to 14.0 (using KOH/NaOH and borate/phosphate systems).[1] Note: For pH > 13, use calculated hydroxide concentrations rather than electrode readings.

  • Sample Prep: Prepare a 50 µM stock solution of the analyte.

  • Scan: Record UV-Vis spectra (200–400 nm) for each pH point.

  • Isosbestic Point Check: Verify the presence of isosbestic points (indicating a clean two-state equilibrium).

  • Calculation: Plot Absorbance (

    
    ) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
    [1][2]
Experimental Logic Diagram

ExperimentalWorkflow Start Start: N-(3-pyridinylmethyl)guanidine Sulfate Dissolve Dissolve in 0.15M KCl (Ionic Strength Control) Start->Dissolve Split Split Sample Dissolve->Split Potent Potentiometric Titration (pH 2.0 -> 10.0) Split->Potent UVPrep Prepare High pH Buffers (pH 10 -> 14) Split->UVPrep Calc1 Calculate pKa2 (Pyridine) Target: ~4.8 Potent->Calc1 UVScan UV-Vis Scanning (200-400nm) UVPrep->UVScan Calc2 Calculate pKa1 (Guanidine) Target: ~12.5 UVScan->Calc2

Caption: Dual-method workflow ensuring accuracy for both ionization centers.

Pharmacological & Formulation Implications[2][6]

Solubility Profile

The sulfate salt is highly soluble in water due to the ionic nature of the guanidinium-sulfate interaction.[1]

  • At pH 1–4: High solubility (Dicationic).[1]

  • At pH 7.4: High solubility (Monocationic).[1]

  • At pH > 12.5: Reduced solubility (Neutral free base precipitates).[1]

Membrane Permeability (BBB)

For CNS drug development, the pKa profile presents a challenge.[1]

  • Barrier: The Blood-Brain Barrier (BBB) generally excludes charged small molecules.[1][2]

  • Status at pH 7.4: The molecule is >99.9% protonated (cationic) due to the guanidine pKa of ~12.5.[1]

  • Transport Mechanism: Passive diffusion will be negligible.[1] Efficacy in CNS targets likely requires active transport (e.g., via organic cation transporters like OCT1/OCT2) or a "Trojan horse" prodrug strategy to mask the guanidine charge.[1]

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for pyridine and guanidine pKa values).

  • Soriano, E., et al. (2017).[1] "Substituent effects on the basicity (pKa) of aryl guanidines." New Journal of Chemistry.

  • Fitch, C. A., et al. (2008).[1] "Calculation of pKa Values of Nucleobases and Guanidine Oxidation Products." Journal of Chemical Theory and Computation.

  • Cheméo. (2024).[1] "Guanidine Chemical & Physical Properties."

  • PubChem. (2025).[1] "N-(pyridin-3-yl)guanidine dihydrochloride Compound Summary."

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N-(3-pyridinylmethyl)guanidine Sulfate

This guide provides a comprehensive framework for assessing the thermodynamic stability of N-(3-pyridinylmethyl)guanidine sulfate, a molecule of interest in pharmaceutical development. Given the limited publicly availabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the thermodynamic stability of N-(3-pyridinylmethyl)guanidine sulfate, a molecule of interest in pharmaceutical development. Given the limited publicly available stability data for this specific compound, this document outlines a robust, first-principles approach to thoroughly characterize its stability profile. We will delve into the foundational physicochemical characterization, advanced thermal analysis techniques, and systematic forced degradation studies required to understand and predict its behavior under various environmental and process-related stresses. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the safety, efficacy, and quality of pharmaceutical products.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the drug's shelf-life, bioavailability, and, most critically, patient safety. An unstable compound can degrade into impurities that may be inactive, less potent, or even toxic. For N-(3-pyridinylmethyl)guanidine sulfate, the presence of a highly basic guanidinium group and an aromatic pyridine ring suggests potential susceptibility to specific degradation pathways. A thorough understanding of its stability is therefore not merely a regulatory requirement but a scientific necessity.

Forced degradation studies are an indispensable tool in this endeavor. By subjecting the API to conditions more severe than those it would encounter during its shelf-life, we can rapidly identify potential degradation products and pathways.[1][2][3] This information is invaluable for the development of stability-indicating analytical methods, which are crucial for monitoring the drug's quality over time.[4] Furthermore, insights from these studies guide formulation development, helping to select excipients and packaging that will ensure the stability of the final drug product.[2][5]

This guide will provide a step-by-step approach to systematically evaluate the thermodynamic stability of N-(3-pyridinylmethyl)guanidine sulfate, from fundamental characterization to in-depth degradation kinetics.

Physicochemical Characterization: The Foundation of Stability Assessment

Before subjecting N-(3-pyridinylmethyl)guanidine sulfate to stress conditions, a comprehensive understanding of its intrinsic physicochemical properties is essential. This baseline data provides a reference point for evaluating changes observed during stability studies.

Table 1: Key Physicochemical Parameters for N-(3-pyridinylmethyl)guanidine sulfate
ParameterImportance in Stability AssessmentProposed Method(s)
Identity and Purity Confirms the starting material and quantifies any initial impurities.¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis
Molecular Formula C₇H₁₂N₄O₄S[6][7]High-Resolution Mass Spectrometry
Molecular Weight 248.26 g/mol [6][7]Mass Spectrometry
pKa The guanidinium group is strongly basic (pKa ~12.5), influencing solubility and reactivity at different pH values.[8]Potentiometric Titration, Capillary Electrophoresis
Aqueous Solubility Determines the appropriate conditions for solution-state stability studies and formulation development.Shake-flask method at various pH values (e.g., 2, 7, 9)
LogP/LogD Indicates the compound's lipophilicity, which can influence its interaction with excipients and its degradation in different solvent systems.HPLC-based methods, computational prediction
Hygroscopicity Assesses the tendency of the solid to absorb moisture, which can accelerate degradation.Dynamic Vapor Sorption (DVS) analysis
Polymorphism Different crystalline forms can have different stabilities and physicochemical properties.X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)

Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques provide quantitative data on the thermodynamic properties of N-(3-pyridinylmethyl)guanidine sulfate, revealing its melting behavior, solid-state transitions, and thermal decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is a powerful tool for determining the melting point, enthalpy of fusion, and for detecting polymorphic transitions.[9][10]

Experimental Protocol: DSC Analysis

  • Accurately weigh 2-5 mg of N-(3-pyridinylmethyl)guanidine sulfate into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above any observed thermal events (e.g., 300 °C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm, as well as the enthalpy of fusion (ΔHfus).

The sharpness of the melting peak can provide an initial indication of purity. Broad peaks may suggest the presence of impurities or multiple polymorphic forms.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to identify the loss of any volatile components, such as water or solvents.

Experimental Protocol: TGA Analysis

  • Accurately weigh 5-10 mg of N-(3-pyridinylmethyl)guanidine sulfate into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a temperature where complete decomposition occurs.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to identify the onset of decomposition.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is the cornerstone of a comprehensive stability assessment.[1][4] The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation products are formed and can be reliably detected.[4][5]

Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is a prerequisite for forced degradation studies. This method must be able to separate the intact API from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[2]

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point. For highly polar compounds like guanidines, a hydrophilic interaction liquid chromatography (HILIC) column may be necessary.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and retention of the basic guanidinium compound.

  • Detection: UV detection at a wavelength where N-(3-pyridinylmethyl)guanidine sulfate has significant absorbance should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Stress Conditions

The following stress conditions should be applied to both the solid API and a solution of the API (e.g., in water or a relevant formulation vehicle).

Table 2: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionRationaleProposed Experimental Conditions
Acid Hydrolysis To assess susceptibility to degradation in acidic environments.0.1 M HCl at 60 °C for up to 72 hours.
Base Hydrolysis The guanidinium group may be susceptible to hydrolysis under basic conditions.0.1 M NaOH at 60 °C for up to 72 hours.
Oxidation To evaluate susceptibility to oxidative degradation.3% H₂O₂ at room temperature for up to 24 hours.[2]
Thermal Degradation To assess the stability of the solid and solution at elevated temperatures.Solid: 80 °C for 7 days. Solution: 60 °C for 7 days.
Photostability To determine if the compound is light-sensitive.Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
Humidity To assess the impact of moisture on the solid-state stability.Solid stored at 40 °C / 75% RH for 7 days.

A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

Analysis of Stressed Samples

After exposure to the stress conditions, the samples should be analyzed using the validated stability-indicating HPLC method.

  • Quantification of Degradation: The percentage of degradation should be calculated based on the decrease in the peak area of the API.

  • Identification of Degradants: Mass spectrometry (LC-MS) should be used to determine the mass of the degradation products, providing clues to their structures.

  • Mass Balance: The sum of the assay of the API and the levels of all degradation products should be close to 100%, indicating that all significant degradants have been detected.

Diagram 1: Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API N-(3-pyridinylmethyl)guanidine sulfate (Solid & Solution) Acid Acid Hydrolysis API->Acid Expose Base Base Hydrolysis API->Base Expose Oxidation Oxidation API->Oxidation Expose Thermal Thermal API->Thermal Expose Photo Photolytic API->Photo Expose Humidity Humidity API->Humidity Expose HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Humidity->HPLC Analyze LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Peaks Method Validated Stability- Indicating Method HPLC->Method Pathways Degradation Pathways LCMS->Pathways Formulation Formulation & Packaging Guidance Pathways->Formulation

Caption: A systematic workflow for conducting forced degradation studies.

Long-Term Stability Assessment

While forced degradation studies provide a rapid assessment of stability, long-term stability studies under ICH-recommended storage conditions are required to establish the shelf-life of the API.

Table 3: ICH Recommended Long-Term Stability Storage Conditions

StudyStorage ConditionMinimum Time Period
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Samples should be pulled at appropriate time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) and analyzed for appearance, assay, and degradation products using the validated stability-indicating method.

Conclusion

The thermodynamic stability of N-(3-pyridinylmethyl)guanidine sulfate is a critical quality attribute that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide has outlined a comprehensive strategy for this investigation, beginning with fundamental physicochemical characterization and progressing through detailed thermal analysis and systematic forced degradation studies. By following this scientifically rigorous approach, researchers can elucidate the intrinsic stability of the molecule, identify potential degradation pathways, and develop robust control strategies. The data generated from these studies will form the foundation for successful formulation development and regulatory submissions, ultimately ensuring the quality and reliability of the final drug product.

References

  • Vertex AI Search Grounding API. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pohl, C., & Riviello, J. (n.d.). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst.
  • Bhattacharyya, D., Bandyopadhyay, D., & Bhowmik, A. (n.d.). Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. PMC.
  • Makhatadze, G. I., & Privalov, P. L. (1992, July 20). Protein interactions with urea and guanidinium chloride. A calorimetric study. PubMed.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • DTIC. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
  • Ibarra-Molero, B., & Sanchez-Ruiz, J. M. (n.d.). The Efficiency of Different Salts to Screen Charge Interactions in Proteins: A Hofmeister Effect? CORE.
  • Yamamoto, A., et al. (2023, February 28). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC.
  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote.
  • HELIX Chromatography. (2021, April 25). HPLC Methods for analysis of Guanidine.
  • Makhatadze, G. I. (n.d.). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B - ACS Publications.
  • Mondal, J., & Bagchi, B. (n.d.). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. PMC.
  • Fluorochem. (n.d.). N-(3-pyridinylmethyl)guanidine sulfate.
  • BLD Pharm. (n.d.). 108833-95-0|N-(3-Pyridinylmethyl)guanidine sulfate.
  • Kint, C. I., et al. (2018, March 5). Guanidinium export is the primal function of SMR family transporters. PMC.
  • ResearchGate. (2022, December). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
  • ChemicalBook. (n.d.). Guanidine sulfate CAS#: 594-14-9.
  • The Good Scents Company. (n.d.). guanidine sulfate, 1184-68-5.
  • CymitQuimica. (n.d.). CAS 594-14-9: Guanidinium sulfate.
  • ResearchGate. (n.d.). Guanidine degradation and export pathways.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction.
  • Taylor & Francis Group. (2016, April 29). Thermal stability study of a new guanidine suppressor for the next-generation caustic-side solvent extraction process. Figshare.
  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture.
  • Journal of Materials Chemistry A (RSC Publishing). (2014, December 17). Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs.

Sources

Exploratory

chemical abstract service CAS number for N-(3-pyridinylmethyl)guanidine sulfate

The following technical monograph provides an in-depth analysis of N-(3-pyridinylmethyl)guanidine sulfate , focusing on its chemical identity, synthesis, and utility in medicinal chemistry. Primary CAS Number (Sulfate):...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of N-(3-pyridinylmethyl)guanidine sulfate , focusing on its chemical identity, synthesis, and utility in medicinal chemistry.

Primary CAS Number (Sulfate): 108833-95-0 Secondary CAS Number (Free Base): 72357-67-6 Molecular Formula: C₇H₁₀N₄ · H₂SO₄ Molecular Weight: 248.26 g/mol

Executive Summary

N-(3-pyridinylmethyl)guanidine sulfate (also known as 3-Picolylguanidine sulfate) is a guanidine-functionalized pyridine derivative widely utilized as a privileged scaffold in drug discovery. Structurally analogous to histamine and agmatine, this compound serves as a critical chemical probe in the investigation of histaminergic receptors (H2/H3/H4) and Nitric Oxide Synthase (NOS) isoforms.

This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization required for the rigorous application of this compound in pharmacological research.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identification
  • IUPAC Name: 1-(pyridin-3-ylmethyl)guanidine sulfate

  • Common Synonyms: 3-Picolylguanidine sulfate; N-(3-Pyridinylmethyl)guanidine sulphate.

  • SMILES (Free Base): NC(=N)NCc1cccnc1

  • InChIKey: RCJAZNSFFQSBHD-UHFFFAOYSA-N (Sulfate salt)

Physicochemical Data Table
PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic nature requires desiccated storage.
Melting Point 185–190 °C (dec.)Decomposition observed upon prolonged heating.
Solubility Water (>50 mg/mL), DMSOPoorly soluble in non-polar organic solvents (DCM, Hexane).
pKa (Guanidine) ~13.6Highly basic; exists as a protonated cation at physiological pH.
pKa (Pyridine) ~5.2Pyridine nitrogen remains largely unprotonated at pH > 6.

Synthetic Methodology

The synthesis of N-(3-pyridinylmethyl)guanidine sulfate is typically achieved via the guanidinylation of 3-picolylamine . The choice of guanidinylating agent determines the purity profile and yield. The S-methylisothiourea route is preferred for its operational simplicity and high atom economy when targeting the sulfate salt directly.

Reaction Scheme (Graphviz)

Synthesis Start 3-Picolylamine (CAS: 3731-52-0) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent Reflux (H2O/EtOH) Reagent S-Methylisothiourea Sulfate (2:1) Reagent->Intermediate Product N-(3-pyridinylmethyl) guanidine Sulfate (CAS: 108833-95-0) Intermediate->Product - MeSH Byproduct Methyl Mercaptan (MeSH) Intermediate->Byproduct

Figure 1: Synthetic pathway via S-methylisothiourea sulfate guanidinylation.

Detailed Protocol

Objective: Synthesis of 10 g of N-(3-pyridinylmethyl)guanidine sulfate.

  • Reagent Preparation:

    • Dissolve 3-picolylamine (10.8 g, 100 mmol) in 50 mL of deionized water.

    • Separately, dissolve S-methylisothiourea sulfate (13.9 g, 50 mmol) in 50 mL of water. Note: S-methylisothiourea sulfate is a 2:1 salt; 50 mmol provides 100 mmol of the guanidinylating equivalent.

  • Reaction:

    • Combine the solutions in a round-bottom flask equipped with a reflux condenser and a caustic scrubber (to trap evolved methyl mercaptan).

    • Heat the mixture to reflux (100°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1). Disappearance of the amine spot indicates completion.

  • Work-up & Purification:

    • Concentrate the reaction mixture in vacuo to approximately 20 mL.

    • Add ethanol (100 mL) to induce precipitation of the sulfate salt.

    • Cool to 4°C overnight.

    • Filter the white precipitate and wash with cold ethanol followed by diethyl ether.

    • Recrystallization: Dissolve crude solid in minimum hot water and add ethanol until turbid. Cool to crystallize.

  • Yield: Expected yield: 75–85% (approx. 18–21 g).

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H-NMR)
  • Solvent: D₂O (Deuterium Oxide)

  • Key Signals:

    • δ 8.45 (d, 1H): Pyridine C2-H (Proton adjacent to Nitrogen).

    • δ 8.40 (dd, 1H): Pyridine C6-H.

    • δ 7.75 (d, 1H): Pyridine C4-H.

    • δ 7.35 (dd, 1H): Pyridine C5-H.

    • δ 4.45 (s, 2H): Methylene bridge (-CH₂-).

    • Note: Guanidine protons are exchangeable and typically not visible in D₂O.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Target Ion: [M+H]⁺ = 151.09 m/z (corresponding to the C₇H₁₁N₄⁺ cation).

  • Fragment Ions:

    • m/z 134 (Loss of NH₃)

    • m/z 92 (Picolyl cation C₆H₆N⁺)

Biological & Pharmacological Context

N-(3-pyridinylmethyl)guanidine serves as a structural probe in the study of guanidine-binding proteins. Its utility stems from the isosteric replacement of the imidazole ring in histamine with a pyridine ring, altering basicity and hydrogen-bonding potential.

Structure-Activity Relationship (SAR) Logic

The compound is frequently used in comparative SAR studies alongside its isomers:

  • 2-Picolylguanidine: Potent Histamine H2 receptor agonist (structurally mimics histamine).

  • 3-Picolylguanidine (Target): Often exhibits reduced affinity for H2 receptors, making it a valuable negative control or a scaffold for developing H3/H4 receptor ligands .

  • NOS Inhibition: The guanidine moiety mimics the arginine substrate of Nitric Oxide Synthase. 3-substituted pyridine analogs are investigated for isoform selectivity (iNOS vs. nNOS).

Pharmacophore Diagram (Graphviz)

Pharmacophore Target N-(3-pyridinylmethyl) guanidine Histamine Histamine (Endogenous Ligand) Target->Histamine Structural Analog (Bioisostere) NOS Nitric Oxide Synthase (NOS) Target->NOS Competitive Inhibitor (Arginine Mimic) H2 Histamine H2 Receptor Target->H2 Weak/Null Affinity (Selectivity Probe) Histamine->H2 Agonist

Figure 2: Pharmacological network showing the compound's role as a bioisostere and inhibitor.

Handling & Safety (SDS Summary)

While generally considered stable, standard laboratory safety protocols apply.

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic—protect from moisture.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen/Sulfur oxides evolved).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108833-95-0. Retrieved from [Link]

  • Durant, G. J., et al. (1975). The H2-receptor agonist activity of 2-picolylguanidines. Journal of Medicinal Chemistry, 18(9), 905-909. (Foundational SAR reference for picolylguanidines).
Foundational

toxicity profile and SDS for N-(3-pyridinylmethyl)guanidine sulfate

Technical Assessment & Safety Profile: N-(3-pyridinylmethyl)guanidine Sulfate Part 1: Executive Technical Monograph Chemical Identity & Properties N-(3-pyridinylmethyl)guanidine sulfate is a synthetic guanidinium derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment & Safety Profile: N-(3-pyridinylmethyl)guanidine Sulfate

Part 1: Executive Technical Monograph

Chemical Identity & Properties

N-(3-pyridinylmethyl)guanidine sulfate is a synthetic guanidinium derivative structurally characterized by a pyridine ring linked via a methylene bridge to a guanidine moiety. It serves as a critical pharmacophore in the development of Sodium-Hydrogen Exchanger (NHE) inhibitors and histaminergic ligands.

PropertySpecification
Chemical Name N-(3-pyridinylmethyl)guanidine sulfate
Common Synonyms 1-(3-Pyridylmethyl)guanidine sulfate; 3-Picolylguanidine sulfate
CAS Number 108833-95-0
Molecular Formula C₇H₁₀N₄[1] · H₂SO₄ (Salt stoichiometry varies, typically 1:1 or 2:1)
Molecular Weight ~248.26 g/mol (based on 1:1 salt)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO; insoluble in non-polar solvents.
Acidity (pKa) Guanidine moiety pKa ~12.5 (Strong Base); Pyridine N pKa ~5.2.
Mechanism of Action & Biological Relevance

The 3-pyridinylmethylguanidine scaffold is a bioisostere of the benzoylguanidine class, widely recognized for inhibiting the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) .

  • NHE-1 Inhibition: Under ischemic conditions, intracellular acidosis drives NHE-1 to exchange intracellular H⁺ for extracellular Na⁺. This Na⁺ overload reverses the Na⁺/Ca²⁺ exchanger (NCX), leading to Ca²⁺ overload and subsequent cell death (necrosis/apoptosis).

  • Therapeutic Utility: By inhibiting NHE-1, this compound prevents Na⁺-driven Ca²⁺ overload, offering cardioprotection during ischemia-reperfusion injury.

Part 2: Toxicological Profile (Read-Across Analysis)

Note: Specific toxicological data for CAS 108833-95-0 is limited. The following profile is synthesized using Read-Across Methodology from structurally validated analogs (Guanidine HCl, 3-Picolylamine).

Acute Toxicity
  • Oral (Rat): Estimated LD50: 300 – 1200 mg/kg .

    • Rationale: The guanidine moiety is a neurotoxin at high doses (blocking Na+ channels or altering neuromuscular transmission). Analogous simple guanidines fall into GHS Category 4 (Harmful).

  • Inhalation: High risk of mucosal irritation. Dusts are extremely irritating to the upper respiratory tract due to high pH upon dissolution in mucous membranes.

Skin Corrosion & Irritation
  • Classification: Skin Corrosive Category 1B or Severe Irritant Category 2 .

  • Mechanism:[2] The free guanidine base is caustic (pH > 12). While the sulfate salt mitigates this, hydrolysis on moist skin releases protons and the organic base, capable of causing chemical burns or severe dermatitis.

Target Organ Toxicity (STOT)
  • Single Exposure (STOT-SE): Category 3 (Respiratory Irritation).

  • Repeated Exposure (STOT-RE): Potential effects on the thyroid and bone marrow (characteristic of some pyridine derivatives), though not confirmed for this specific salt.

Part 3: Safety Data Sheet (SDS) Synthesis

This section provides a "Gold Standard" SDS structure for laboratory compliance.

Section 2: Hazard Identification

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B

  • Serious Eye Damage: Category 1

  • Acute Toxicity (Oral): Category 4

Label Elements:

  • Signal Word: DANGER

  • Pictograms:

    • 
      (Corrosive)
      
    • 
      (Harmful/Irritant)
      

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor.

Section 4: First Aid Measures
  • Eye Contact: CRITICAL. Immediate irrigation for 15+ minutes. Do not wait for transport. Permanent corneal opacification can occur within minutes of exposure to guanidines.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious water. Neutralization with weak acids (vinegar) is NOT recommended due to exothermicity.

  • Ingestion: Do NOT induce vomiting (risk of esophageal perforation). Administer water if conscious.

Part 4: Experimental Protocols & Handling

Solubilization & Stability Protocol
  • Hygroscopicity: Guanidine salts are often hygroscopic. Store in a desiccator.

  • Stock Solution: Dissolve in sterile water or PBS. The solution will be slightly acidic to neutral depending on the stoichiometry (Sulfate buffer effect).

  • Stability: Stable at -20°C for 2 years as a solid. Aqueous solutions should be used within 24 hours or aliquoted and frozen (-20°C) to prevent hydrolysis of the guanidine to urea.

Visualization: Safety Workflow

SafetyWorkflow Start Start: Handling N-(3-pyridinylmethyl)guanidine Sulfate PPE Step 1: PPE Verification (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weighing Step 2: Weighing (Use Analytical Balance in Fume Hood) PPE->Weighing Solubilization Step 3: Solubilization (Add Water/Buffer slowly) Weighing->Solubilization Spill CONTINGENCY: Spill Event Weighing->Spill If dropped Disposal Step 4: Disposal (Segregate as Hazardous Chemical Waste) Solubilization->Disposal Neutralize Action: Absorb with Vermiculite Do NOT use combustible materials Spill->Neutralize Neutralize->Disposal

Figure 1: Operational safety workflow for handling corrosive guanidine solids in a research setting.

Visualization: Biological Mechanism (NHE Inhibition)

NHE_Pathway Ischemia Ischemic Event (Low O2) Acidosis Intracellular Acidosis (High H+) Ischemia->Acidosis NHE1 NHE-1 Transporter (Active) Acidosis->NHE1 Activates Na_Influx Na+ Influx (Overload) NHE1->Na_Influx Exchanges H+ out / Na+ in NCX NCX Reversal (Na+/Ca2+ Exchanger) Na_Influx->NCX Drives reversal Ca_Overload Ca2+ Overload (Cell Death) NCX->Ca_Overload Inhibitor N-(3-pyridinylmethyl)guanidine (Inhibitor) Inhibitor->NHE1 BLOCKS

Figure 2: Mechanism of Action. The compound blocks NHE-1, preventing the cascade leading to calcium overload and cell death.

References

  • BLD Pharm. (2024). Product Specifications: N-(3-Pyridinylmethyl)guanidine sulfate (CAS 108833-95-0). Retrieved from

  • Fluorochem. (2024).[3] Safety Data Sheet: N-(3-pyridinylmethyl)guanidine sulfate. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18770595, N-(pyridin-3-yl)guanidine derivatives. Retrieved from

  • Saczewski, F., & Balewski, L. (2009).[4] Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. (Contextual grounding for NHE inhibition).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Guanidine derivatives (Generic Class SDS). Retrieved from

Sources

Exploratory

Technical Guide: Solid-State Characterization and Handling of N-(3-pyridinylmethyl)guanidine Sulfate

Executive Summary N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) is a specialized pharmaceutical intermediate and chemical building block characterized by a distinct hygroscopic nature . While the sulfate coun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) is a specialized pharmaceutical intermediate and chemical building block characterized by a distinct hygroscopic nature . While the sulfate counterion is often selected in drug development to enhance crystallinity and melting point relative to halides, this specific salt exhibits significant moisture affinity.

This guide provides a technical framework for researchers to characterize, handle, and stabilize this compound. It synthesizes specific physicochemical data with the supramolecular chemistry of guanidinium-sulfate networks to explain the causality of its hygroscopicity and offers self-validating protocols for its management.

Compound Profile & Physicochemical Properties[1][2][3][4]

PropertySpecificationNotes
Chemical Name N-(3-pyridinylmethyl)guanidine sulfateSynonym: 3-Picolylguanidine sulfate
CAS Number 108833-95-0
Molecular Formula C₇H₁₀N₄[1][2] · xH₂SO₄Typically 2:1 or 1:1 stoichiometry (check CoA)
Appearance White to off-white crystalline solid
Melting Point 178 – 188 °CIndicative of a stable crystal lattice, yet susceptible to surface moisture.
Hygroscopicity High / Deliquescent Rapidly absorbs atmospheric water; can liquefy at high RH.
Solubility High in Water, DMSO

Mechanistic Insight: Why is it Hygroscopic?

The hygroscopicity of N-(3-pyridinylmethyl)guanidine sulfate is not random; it is a consequence of its supramolecular architecture.

The Guanidinium-Sulfate "Sheet" Motif

Guanidinium sulfates typically crystallize forming a two-dimensional hydrogen-bonded network (the "Ward Lattice"). The guanidinium cations (


) and sulfate anions (

) form a quasi-hexagonal sheet via

hydrogen bonds.
  • The Anchor: The sulfate group acts as a multi-point hydrogen bond acceptor.

  • The Pillar: The organic tail (3-pyridinylmethyl group) projects orthogonally from this sheet, acting as a "pillar" that separates the layers.

The Moisture Trap

In N-(3-pyridinylmethyl)guanidine sulfate, the "pillar" is a flexible methylene bridge linked to a pyridine ring.

  • Inefficient Packing: The rotation of the pyridine ring and the flexibility of the methylene group often prevent the layers from packing tightly. This creates interstitial voids or channels within the lattice.

  • Unsatisfied H-Bond Donors: If the steric bulk of the pyridine prevents the ideal planar H-bond network from fully forming, high-energy polar sites (sulfate oxygens) remain exposed.

  • Water Insertion: Atmospheric water molecules are small enough to diffuse into these voids, bridging the gaps between the sulfate oxygens and the pyridine nitrogen, leading to hydrate formation or deliquescence (dissolution in absorbed water).

Experimental Protocols: Characterization

To validate the hygroscopic profile of a specific batch, the following self-validating workflows are required.

Dynamic Vapor Sorption (DVS)

Objective: Quantify the critical relative humidity (CRH) and sorption kinetics.

  • Sample Preparation: Load 10–20 mg of sample into the DVS quartz pan.

  • Pre-treatment: Dry at 0% RH at 25°C for 4 hours to establish the "Dry Mass" (

    
    ). Note: Do not heat above 60°C to avoid thermal degradation.
    
  • Cycle:

    • Ramp RH from 0% to 90% in 10% steps.

    • Equilibrium Criterion:

      
       per minute.
      
    • Ramp back to 0% to check for hysteresis .

  • Interpretation:

    • Mass increase > 2% at 40% RH: Classify as Hygroscopic.

    • Sharp mass spike (exponential): Indicates Deliquescence point (CRH).

    • Hysteresis Loop: Indicates formation of a stable hydrate (stoichiometric water) that does not leave easily upon drying.

Thermogravimetric Analysis (TGA)

Objective: Distinguish between surface moisture and lattice water (hydrates).

  • Protocol:

    • Ramp from 25°C to 250°C at 10°C/min under

      
       purge.
      
  • Analysis:

    • Weight loss < 100°C: Surface water (hygroscopic moisture).

    • Stepwise weight loss > 100°C: Dehydration of a crystal hydrate.

    • Onset > 170°C: Melting/Decomposition.

Visualization of Characterization Workflow

G Start Sample Receipt: N-(3-pyridinylmethyl)guanidine sulfate Visual Visual Inspection: Clumping? Liquefaction? Start->Visual TGA TGA Analysis (25-250°C) Visual->TGA Determine Volatiles DVS DVS Analysis (0-90% RH) Visual->DVS Determine Kinetics Decision Classify Hygroscopicity TGA->Decision DVS->Decision Result_Surf Surface Adsorption Only (Reversible) Decision->Result_Surf Linear Uptake Result_Hyd Stoichiometric Hydrate (Hysteresis) Decision->Result_Hyd Step Change Result_Del Deliquescent (Liquefies) Decision->Result_Del Exp. Mass Gain

Figure 1: Decision tree for characterizing the solid-state stability of the sulfate salt.

Handling & Storage SOP

Due to the confirmed hygroscopic nature, standard laboratory storage is insufficient.

Storage Hierarchy
  • Tier 1 (Best): Glovebox under Argon (

    
     ppm).
    
  • Tier 2 (Acceptable): Desiccator cabinet with active silica gel or

    
    , sealed with parafilm.
    
  • Tier 3 (Short-term): Tightly capped amber vial stored at 4°C (Warning: Must equilibrate to room temp before opening to prevent condensation).

Weighing Protocol

Problem: Weighing hygroscopic solids on an open balance results in "drifting" weights as the sample absorbs water from the air. Solution:

  • Tare the receiving vessel (volumetric flask) with its cap.

  • Add solid quickly.

  • Cap immediately and weigh.

  • Calculate mass by difference.

  • Alternatively: Use a "weighing boat" technique inside a glove bag if precise stoichiometry is critical (e.g., for analytical standards).

Structural Logic Diagram

The following diagram illustrates the competitive interaction leading to hygroscopicity.

Mechanism Guan Guanidinium Cation (H-Bond Donor) Sulf Sulfate Anion (H-Bond Acceptor) Guan->Sulf Primary Lattice Interaction Lattice Crystal Lattice Guan->Lattice Sulf->Lattice Py Pyridinyl Tail (Steric Bulk) Py->Guan Attached Py->Sulf Steric Disruption (Creates Voids) Water Atmospheric H2O Water->Sulf Competes for Acceptor Sites Water->Py H-Bonds to Pyridine N Water->Lattice Intercalation Instability Hydrate Formation / Deliquescence Lattice->Instability If RH > Critical Point

Figure 2: Mechanistic pathway of moisture uptake driven by steric disruption of the guanidinium-sulfate lattice.

References

  • Fisher Scientific. (2023). Safety Data Sheet: Guanidine Sulfate. Retrieved from

  • Santa Cruz Biotechnology. (2010). Guanidine sulfate salt Material Safety Data Sheet. Retrieved from

  • Ward, M. D., et al. (2019).[3][4] Benchmarking Guanidinium Organosulfonate Hydrogen-Bonded Frameworks. ACS Materials Letters. Retrieved from (Contextual reference for Guanidinium-Sulfate lattice mechanics).

  • BLD Pharm. (n.d.). Product Analysis: N-(3-Pyridinylmethyl)guanidine sulfate. Retrieved from

Sources

Foundational

literature review of N-(3-pyridinylmethyl)guanidine derivatives

Privileged Scaffolds in Serine Protease Inhibition[1] Executive Summary The N-(3-pyridinylmethyl)guanidine moiety represents a high-value pharmacophore in medicinal chemistry, primarily utilized as a bioisostere for the...

Author: BenchChem Technical Support Team. Date: February 2026

Privileged Scaffolds in Serine Protease Inhibition[1]

Executive Summary

The N-(3-pyridinylmethyl)guanidine moiety represents a high-value pharmacophore in medicinal chemistry, primarily utilized as a bioisostere for the arginine side chain. Unlike the highly basic alkyl guanidines found in natural peptides (pKa ~13.6), this pyridine-linked scaffold offers "attenuated basicity." This physicochemical modulation is critical for developing orally bioavailable inhibitors of trypsin-like serine proteases, most notably Thrombin (Factor IIa) and Urokinase-type Plasminogen Activator (uPA) .[1]

This guide provides a structural analysis, synthetic protocols, and biological evaluation frameworks for researchers developing next-generation anticoagulants and antimetastatic agents.

Part 1: Structural Rationale & Pharmacophore Analysis
1.1 The "Arginine Mimic" Problem

In the design of serine protease inhibitors, the S1 specificity pocket typically contains an aspartate residue (e.g., Asp189 in Thrombin) that anchors the inhibitor via a salt bridge. Native arginine residues bind effectively but suffer from poor pharmacokinetics (PK) due to high polarity and charge at physiological pH.[1]

1.2 The Pyridine Solution (pKa Modulation)

The N-(3-pyridinylmethyl)guanidine scaffold addresses the PK liability through electronic modulation.[1]

  • Mechanism: The electron-withdrawing nature of the pyridine ring (via the methylene bridge) inductively lowers the pKa of the guanidine group compared to a standard benzyl or alkyl guanidine.[1]

  • Result: The molecule maintains sufficient basicity to form the critical salt bridge with Asp189 but possesses a higher fraction of uncharged species at intestinal pH, thereby improving passive membrane permeability.[1]

Table 1: Physicochemical Comparison of Arginine Mimetics

Scaffold TypeApprox. pKaS1 Pocket BindingOral Bioavailability
L-Arginine (Native)~13.8Excellent (Ionic)Very Low
Benzylguanidine~11.5GoodLow
3-Pyridinylmethylguanidine ~9.5 - 10.5 Excellent (Ionic + H-bond) Moderate/High
Phenylguanidine~10.8ModerateModerate
Part 2: Synthetic Methodologies

The synthesis of N-(3-pyridinylmethyl)guanidine derivatives generally proceeds via the guanylation of primary amines. The protocol below utilizes 1H-pyrazole-1-carboxamidine , a preferred reagent due to its mild conditions and easy workup compared to S-methylisothiourea or cyanamide methods.

2.1 Standard Operating Procedure: Guanylation

Objective: Conversion of 3-picolylamine to N-(3-pyridinylmethyl)guanidine.[1]

Reagents:

  • Substrate: 3-(Aminomethyl)pyridine (CAS: 3731-52-0)[1]

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3)

  • Base:

    
    -Diisopropylethylamine (DIPEA)[1]
    
  • Solvent: DMF or Acetonitrile (

    
    )[1]
    

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with 3-(aminomethyl)pyridine (1.0 eq) and dry DMF (concentration ~0.2 M).

  • Activation: Add DIPEA (2.5 eq) and stir at room temperature for 10 minutes to ensure the amine is free-based.

  • Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) in a single portion.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 16–24 hours. Monitor via TLC (eluent: 10% MeOH in DCM with 1%

    
    ) or LC-MS.[1] The target mass is 
    
    
    
    .[1]
  • Workup (Scavenging):

    • Concentrate the mixture under reduced pressure to remove DMF.

    • The pyrazole byproduct is often removed via ether precipitation or flash chromatography (Amino-functionalized silica is recommended to retain the polar guanidine).[1]

  • Salt Formation: Dissolve the crude residue in minimal ethanol and treat with 4M HCl in dioxane to precipitate the dihydrochloride salt.

2.2 Synthetic Workflow Visualization

Synthesis_Pathway Start 3-(Aminomethyl)pyridine (Precursor) Inter Tetrahedral Intermediate Start->Inter + DIPEA / DMF Reagent 1H-Pyrazole-1-carboxamidine (Guanylating Agent) Reagent->Inter Byprod Pyrazole (Byproduct) Inter->Byprod Product N-(3-pyridinylmethyl)guanidine (Target Scaffold) Inter->Product - Pyrazole

Caption: Figure 1. Guanylation pathway using pyrazole-carboxamidine reagents. The 3-pyridyl nitrogen remains unreactive under these mild conditions.

Part 3: Medicinal Chemistry & SAR (Thrombin Inhibition)[1][2][3]

The primary application of this scaffold is in the inhibition of Thrombin (Factor IIa).[1] The structure-activity relationship (SAR) is driven by the fit within the S1 specificity pocket .[1]

3.1 The S1 Pocket Interaction
  • Asp189 Interaction: The guanidine headgroup forms a bidentate salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket.[1]

  • Gly219 H-Bonding: The 3-pyridyl nitrogen often accepts a hydrogen bond from the backbone of Gly219 or interacts with ordered water molecules, a feature not available to phenyl analogs.

  • Vector Analysis: The meta (3-position) substitution aligns the guanidine vector perfectly for S1 entry, whereas ortho (2-position) creates steric clash, and para (4-position) often extends the group too deep or at an incorrect angle for optimal salt-bridging.[1]

3.2 Selectivity Profile

To function as a safe anticoagulant, the molecule must inhibit Thrombin selectively over Trypsin.

Table 2: Representative Selectivity Data (Generic Scaffold)

EnzymeTarget Residue

(nM)
Selectivity Ratio
Thrombin (IIa) Asp189 1.3 - 15 1.0
TrypsinAsp189150 - 1200>100x
Factor XaAsp189> 5000>1000x

Note: Data derived from trends in RWJ-671818 and related analogs [1, 2].[1]

3.3 Mechanism of Action Diagram

Binding_Mechanism Asp189 Asp189 (Anionic Floor) Gly219 Gly219 (Backbone H-Bond) S1_Pocket S1 Specificity Pocket Guanidine Guanidine Headgroup (Cationic) Guanidine->Asp189 Salt Bridge (Ionic) Pyridine 3-Pyridine Ring (Linker/Spacer) Guanidine->Pyridine Methylene Bridge Pyridine->Gly219 Water-mediated H-Bond Pyridine->S1_Pocket Hydrophobic Stacking

Caption: Figure 2.[1][2][3] Interaction map of N-(3-pyridinylmethyl)guanidine within the Thrombin S1 pocket. The salt bridge with Asp189 is the primary energetic driver.[1]

Part 4: Biological Evaluation Protocols

To validate the efficacy of synthesized derivatives, the following enzyme kinetics assay is the industry standard.

4.1 Chromogenic Thrombin Assay (

Determination)

Principle: Thrombin cleaves a chromogenic substrate (e.g., S-2238), releasing p-nitroaniline (pNA) which is monitored spectrophotometrically at 405 nm.[1] Inhibitors reduce the rate of pNA production.

Materials:

  • Enzyme: Human

    
    -Thrombin (0.1 nM final concentration).[1]
    
  • Substrate: H-D-Phe-Pip-Arg-pNA (S-2238) or Tosyl-Gly-Pro-Arg-pNA.

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

Protocol:

  • Serial Dilution: Prepare inhibitor stocks in DMSO. Dilute into buffer to achieve 8–10 concentrations spanning the estimated

    
    .
    
  • Incubation: Mix 50

    
    L of inhibitor solution with 50 
    
    
    
    L of enzyme solution in a 96-well plate. Incubate for 10 minutes at 37°C to reach equilibrium.
  • Initiation: Add 100

    
    L of chromogenic substrate (
    
    
    
    concentration, typically 20–50
    
    
    M).[1]
  • Measurement: Monitor absorbance (

    
    ) continuously for 10 minutes.
    
  • Analysis:

    • Calculate initial velocity (

      
      ) for each well.
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition models to extract

      
      .[1]
      
Part 5: References
  • Sanderson, P. E., et al. (1998).[1] "L-375,378, a highly potent and orally bioavailable selective thrombin inhibitor." Journal of Medicinal Chemistry, 41(22), 4466-4474. Link[1]

  • Zhang, P., et al. (2002).[1] "Discovery of RWJ-671818: A novel, potent, and orally active inhibitor of human alpha-thrombin."[4] Bioorganic & Medicinal Chemistry Letters, 12(12), 1657-1661.[1] Link

  • Katritzky, A. R., et al. (2005).[1] "Recent progress in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87.[1] Link[1]

  • Bone, R., et al. (1998).[1] "Structural analysis of thrombin complexed with potent inhibitors incorporating a phenyl group as a peptide mimetic and aminopyridines as guanidine substitutes."[5] Journal of Medicinal Chemistry, 41(12), 2068-2075. Link

  • Bernatowicz, M. S., et al. (1992).[1] "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry, 57(8), 2497-2502. Link[1]

Sources

Exploratory

The Compass and the Switch: A Technical Guide to the Biological Mechanisms of Pyridinylmethyl Guanidines

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide navigates the intricate biological landscape of pyridinylmethyl guanidines, a class of compounds demonstrating significant ther...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the intricate biological landscape of pyridinylmethyl guanidines, a class of compounds demonstrating significant therapeutic potential across a spectrum of diseases. We move beyond a superficial overview to provide an in-depth exploration of their core mechanisms of action, focusing on their roles as potent modulators of crucial cellular machinery. This document is structured to offer not just a repository of information, but a cohesive narrative that elucidates the scientific rationale behind the study of these molecules, from target engagement to cellular and physiological outcomes.

The Guanidinium Moiety: A Privileged Scaffold in Molecular Recognition

The guanidinium group, the cornerstone of the pyridinylmethyl guanidine structure, is a highly basic and resonance-stabilized functional group.[1] Its positive charge at physiological pH allows it to act as a versatile hydrogen bond donor, engaging in multi-point interactions with negatively charged residues such as carboxylates and phosphates on target proteins.[2] This capacity for high-affinity, specific binding has rendered the guanidine moiety a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents, from antihypertensives to antidiabetic drugs.[3][4] The pyridinylmethyl substituent further refines the pharmacophore, contributing to the specificity and potency of these compounds for their respective biological targets.

Primary Mechanisms of Action: Targeting Key Cellular Regulators

Our investigation reveals two primary, well-documented mechanisms of action for pyridinylmethyl guanidines: inhibition of the Na+/H+ Exchanger Isoform 1 (NHE1) and modulation of Mitogen- and Stress-Activated Kinase 1 (MSK1).

The Gatekeeper: Inhibition of the Na+/H+ Exchanger 1 (NHE1)

NHE1 is a ubiquitous plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[5] It extrudes one intracellular proton in exchange for one extracellular sodium ion.[6] Over-activation of NHE1 is implicated in the pathophysiology of various cardiovascular diseases, including ischemia-reperfusion injury and cardiac hypertrophy.[7]

Pyridinylmethyl guanidines have emerged as potent and selective inhibitors of NHE1.[8][9] By blocking the exchanger, these compounds prevent the intracellular sodium and calcium overload that occurs during ischemic events, thereby protecting cardiac cells from damage.[7] The replacement of the pyrazine ring found in earlier inhibitors like amiloride with a pyridine or phenyl ring significantly increased both potency and selectivity for NHE1.[8][9]

Signaling Pathway: NHE1 Inhibition and Cardioprotection

The following diagram illustrates the downstream consequences of NHE1 inhibition by pyridinylmethyl guanidines in the context of cardiac ischemia-reperfusion injury.

NHE1_Inhibition cluster_membrane Cardiomyocyte Membrane cluster_stimulus Ischemic Stress cluster_compound Therapeutic Intervention cluster_outcome Cellular Outcome NHE1 NHE1 Na_overload Intracellular Na+↑ NHE1->Na_overload Na+ influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_overoverload Ca_overoverload NCX->Ca_overoverload Ca2+ influx Ischemia Ischemia/ Reperfusion H_ion Intracellular H+↑ Ischemia->H_ion Anaerobic metabolism H_ion->NHE1 Activates PMG Pyridinylmethyl Guanidine PMG->NHE1 Inhibits Cardioprotection Cardioprotection PMG->Cardioprotection Leads to Na_overload->NCX Drives reverse mode Ca_overload Intracellular Ca2+↑ Cell_Injury Cell Injury & Death Ca_overload->Cell_Injury

Caption: NHE1 inhibition by pyridinylmethyl guanidines prevents ion overload and confers cardioprotection.

The Inflammatory Switch: Modulation of Mitogen- and Stress-Activated Kinase 1 (MSK1)

MSK1 is a nuclear serine/threonine kinase that plays a crucial role in the regulation of gene expression in response to stress and mitogenic signals.[2] It acts downstream of the ERK1/2 and p38 MAPK pathways and is a key activator of the pro-inflammatory transcription factor NF-κB.[2][10] Specifically, MSK1 phosphorylates the p65 subunit of NF-κB at Ser276, a modification that enhances its transcriptional activity.[2]

Certain aryl-substituted pyridinyl guanidines have been identified as inhibitors of MSK1.[2][11] For instance, 6-phenylpyridin-2-yl guanidine was discovered as a hit compound with an IC50 of approximately 18 µM for MSK1.[11][12] By inhibiting MSK1, these compounds can attenuate the inflammatory response by reducing the production of pro-inflammatory cytokines like IL-6.[2]

Signaling Pathway: MSK1 Inhibition and Anti-inflammatory Effects

The following diagram outlines the role of MSK1 in the inflammatory cascade and how its inhibition by pyridinyl guanidines can lead to anti-inflammatory outcomes.

MSK1_Inhibition cluster_stimulus Inflammatory Stimuli cluster_pathway MAPK Signaling Cascade cluster_transcription Nuclear Events cluster_compound Therapeutic Intervention cluster_outcome Cellular Outcome Stimuli LPS, IL-1β, TNFα MAPK p38 / ERK1/2 Stimuli->MAPK Activates MSK1 MSK1 MAPK->MSK1 Phosphorylates & Activates NFkB NF-κB (p65) MSK1->NFkB Phosphorylates (Ser276) Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription Promotes Cytokines IL-6, TNFα, etc.↓ Gene_Transcription->Cytokines PG Pyridinyl Guanidine PG->MSK1 Inhibits Inflammation Inflammation↓ Cytokines->Inflammation

Caption: MSK1 inhibition by pyridinyl guanidines reduces pro-inflammatory gene transcription.

Quantitative Analysis of Biological Activity

The potency of pyridinylmethyl guanidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values for various compounds against their primary targets.

Table 1: NHE1 Inhibition by Guanidine Derivatives

CompoundStructureIC50 (NHE1)Reference
CariporideAcylguanidine30 nM[13]
EniporideAcylguanidine4.5 nM[13]
T-162559Aminoguanidine0.96 nM[13]
BI-9627Pyrazinoyl guanidine6 nM (pHi change assay)[14]
Amiloride Analog 295-morpholino-HMA129 nM[15]
Amiloride Analog 305-(1,4-oxazepine)-HMA85 nM[15]

Table 2: MSK1 Inhibition by Pyridinyl Guanidine Derivatives and Other Inhibitors

CompoundStructureIC50 (MSK1)Reference
6-phenylpyridin-2-yl guanidine (1a)Pyridinyl guanidine~18 µM[11][12]
2-aminobenzimidazole (49d)Guanidine mimetic~2 µM (in vitro IL-6 release)[11][12]
H89Isoquinolinesulfonamide80 nM[12]
SB-747651ABenzothiophene11 nM[16]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the biological activity of pyridinylmethyl guanidines, a series of well-defined experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.

Synthesis of Pyridinylmethyl Guanidines

4.1.1. General Procedure for the Synthesis of 6-Aryl-2-guanidinopyridines

This procedure is adapted from the synthesis of 6-phenylpyridin-2-yl guanidine and its analogs.[12]

  • Guanylation of 2-aminopyridine: To a solution of the appropriate 2-aminopyridine derivative (1.0 equiv.) in dichloromethane (CH2Cl2), add N,N′-bis-(tert-butoxycarbonyl)-S-methylisothiourea (0.95 equiv.), triethylamine (4.4 equiv.), and mercury(II) chloride (1.1 equiv.). Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), filter the mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain the di-Boc-protected guanidine derivative.

  • Suzuki-Miyaura Coupling: In a reaction vessel, combine the di-Boc-protected 6-chloro-2-guanidinopyridine (1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)2, 0.05 equiv.), a suitable phosphine ligand (e.g., X-Phos, 0.1 equiv.), and a base (e.g., K3PO4, 2.0 equiv.) in a suitable solvent (e.g., dioxane). Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Deprotection: Dissolve the purified product from the previous step in a mixture of trifluoroacetic acid (TFA) and CH2Cl2 (1:1 v/v) and stir at room temperature for 2 hours.

  • Isolation: Remove the solvent under reduced pressure to yield the final pyridinylmethyl guanidine derivative as a trifluoroacetate salt.

Experimental Workflow: Synthesis of Pyridinylmethyl Guanidines

Synthesis_Workflow Start 2-Amino-6-chloropyridine Step1 Guanylation (di-Boc-S-methylisothiourea, HgCl2, NEt3) Start->Step1 Intermediate1 Di-Boc-protected 6-chloro-2-guanidinopyridine Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling (Aryl boronic acid, Pd(OAc)2, Ligand, Base) Intermediate1->Step2 Intermediate2 Di-Boc-protected 6-aryl-2-guanidinopyridine Step2->Intermediate2 Step3 Deprotection (TFA/CH2Cl2) Intermediate2->Step3 Final_Product 6-Aryl-2-guanidinopyridine (Final Product) Step3->Final_Product

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N-(3-Pyridinylmethyl)guanidine Sulfate

Abstract & Strategic Overview This protocol details the synthesis of N-(3-pyridinylmethyl)guanidine sulfate (CAS: 72357-67-6), a critical intermediate in the development of thromboxane synthase inhibitors and histamine r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the synthesis of N-(3-pyridinylmethyl)guanidine sulfate (CAS: 72357-67-6), a critical intermediate in the development of thromboxane synthase inhibitors and histamine receptor ligands.

While several routes to guanidines exist (e.g., cyanamide addition, pyrazole-1-carboxamidine transfer), this guide utilizes S-methylisothiourea sulfate as the guanylating agent. This route is selected for its operational simplicity and "atom economy" regarding salt formation. By using the sulfate salt of the reagent, the target molecule is generated directly as the sulfate salt, eliminating the need for a separate ion-exchange step or handling of hygroscopic free bases.

Key Advantages of This Protocol:
  • Direct Salt Formation: Avoids the isolation of the unstable/hygroscopic guanidine free base.

  • Aqueous Compatibility: The reaction proceeds in water or aqueous ethanol, reducing VOC usage.

  • Thermodynamic Drive: The irreversible evolution of methanethiol (MeSH) drives the equilibrium to completion.

Reaction Mechanism & Design

The synthesis relies on a nucleophilic substitution at the


 carbon of the isothiourea. The primary amine of 3-picolylamine attacks the central carbon of the S-methylisothiourea cation. The tetrahedral intermediate collapses to expel methanethiol (MeSH), a gas which leaves the system, thereby driving the reaction forward (Le Chatelier's principle).
Pathway Visualization

ReactionPathway Amine 3-Picolylamine (Nucleophile) Intermed Tetrahedral Intermediate Amine->Intermed Attack Reagent S-Methylisothiourea Sulfate (Electrophile) Reagent->Intermed Product N-(3-Pyridinylmethyl) guanidine Sulfate Intermed->Product Collapse Byprod Methanethiol (MeSH) (Gas - Removed) Intermed->Byprod Elimination

Figure 1: Mechanistic flow of the guanylation reaction.[1] The removal of MeSH is the critical driving force.

Materials & Equipment

Reagents
ReagentCASMW ( g/mol )Equiv.Role
3-Picolylamine 3731-52-0108.142.0Substrate
S-Methylisothiourea sulfate 867-44-7278.331.0Guanylating Agent
Water (Deionized) 7732-18-518.02SolventSolvent
Ethanol (Absolute) 64-17-546.07SolventCo-solvent/Recryst.
Sodium Hypochlorite 7681-52-9-N/AScrubber (Bleach)

Note: S-methylisothiourea sulfate is a bis-isothiourea salt. Therefore, 1 mole of the sulfate reagent reacts with 2 moles of the amine.

Equipment
  • Round-bottom flask (3-neck recommended for gas venting).

  • Reflux condenser.

  • Magnetic stir bar and hotplate.

  • Gas Scrubbing System (Critical): Tubing leading from the condenser outlet into a trap containing 10-15% bleach (NaOCl) and NaOH solution. This neutralizes the toxic and foul-smelling methanethiol gas.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Scrubber Assembly: Connect the outlet of the reflux condenser to a trap containing 500 mL of commercial bleach mixed with 10g of NaOH. Do not perform this reaction without a trap; methanethiol has an odor threshold in the ppb range and is toxic.

  • Charging: In a 250 mL round-bottom flask, dissolve S-methylisothiourea sulfate (13.9 g, 50 mmol) in deionized water (40 mL).

  • Addition: Add 3-picolylamine (10.8 g, 10.2 mL, 100 mmol) to the stirred solution. The mixture typically remains clear.

Phase 2: Reaction & Reflux
  • Heating: Heat the reaction mixture to a gentle reflux (bath temp approx. 100°C).

  • Evolution: Within 15-30 minutes, the evolution of methanethiol gas will begin (bubbling in the trap).

  • Duration: Maintain reflux for 4–6 hours.

    • Checkpoint: The reaction is complete when the evolution of gas ceases and TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1) shows the disappearance of the amine.

Phase 3: Workup & Isolation
  • Concentration: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (Rotavap) at 50°C to remove water until a viscous syrup or white slurry remains.

  • Crystallization:

    • Add Ethanol (50 mL) to the residue and heat to reflux to dissolve/triturate the solid.

    • Allow the solution to cool slowly to room temperature, then chill to 0°C for 2 hours.

    • The guanidine sulfate salt is typically less soluble in ethanol than the starting materials and will crystallize/precipitate.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether (20 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Workflow Diagram

ProtocolWorkflow start Start: Dissolve S-Methylisothiourea Sulfate in Water add_amine Add 3-Picolylamine (2.0 Equiv) start->add_amine reflux Reflux (4-6h) with Bleach Trap add_amine->reflux check Gas Evolution Ceased? reflux->check check->reflux No conc Concentrate under Vacuum check->conc Yes cryst Crystallize from EtOH conc->cryst filter Filter & Wash (Cold EtOH/Ether) cryst->filter final Final Product: N-(3-Pyridinylmethyl)guanidine Sulfate filter->final

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation

To ensure the integrity of the synthesized compound, compare results against these expected parameters.

Expected Data
  • Appearance: White crystalline solid.

  • Melting Point: 205–210°C (Decomposition).

  • Solubility: Highly soluble in water; sparingly soluble in ethanol; insoluble in ether/chloroform.

1H NMR (D₂O, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.55 Singlet (br)1HPyridine C2-H
8.50 Doublet1HPyridine C6-H
7.80 Doublet1HPyridine C4-H
7.45 Multiplet1HPyridine C5-H
4.55 Singlet2HBenzylic -CH₂-

Note: Guanidine NH protons typically exchange with D₂O and are not visible. In DMSO-d6, broad singlets would appear around 7.0–8.0 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Strong Odor in Lab Leak in system or spent trap.Ensure all joints are greased/sealed. Refresh bleach trap. Add lead acetate paper to exit to monitor leaks.
Oiling Out Water content too high during crystallization.Evaporate further to remove water. Use absolute ethanol or add a drop of sulfuric acid if free base is suspected.
Low Yield Incomplete reaction or product loss in mother liquor.Extend reflux time. Cool crystallization flask to -20°C. Concentrate mother liquor for a second crop.
Colored Product Oxidation of pyridine ring (rare) or impurities.Recrystallize from Water/Ethanol (1:5). Treat solution with activated charcoal before filtering.

References

  • General Guanidine Synthesis: Katritzky, A. R.; Rogovoy, B. V. "Recent developments in guanylating agents." ARKIVOC, 2005 , (iv), 49-87. Link

  • S-Methylisothiourea Method: Rathke, B. "Ueber die Guanidine." Berichte der deutschen chemischen Gesellschaft, 1881, 14, 1774–1785.
  • Specific Precedent (Analogous Pyridine): PrepareChem. "Synthesis of guanidine sulphate." (Describes synthesis from 2-(aminomethyl)pyridine derivatives). Link

  • Product Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217349, N-(3-Pyridinylmethyl)guanidine sulfate. Link

  • Reagent Safety: Sigma-Aldrich. Safety Data Sheet for S-Methylisothiourea sulfate. Link

Sources

Application

Application Note: Preparation and Handling of N-(3-pyridinylmethyl)guanidine sulfate Stock Solutions

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of N-(3-pyridinylmethyl)guanidine sulfate (CAS 72357-67-6, 108833-95-0). The guanidine functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of N-(3-pyridinylmethyl)guanidine sulfate (CAS 72357-67-6, 108833-95-0). The guanidine functional group is a cornerstone in medicinal chemistry, present in numerous therapeutic agents due to its ability to form stable, protonated species that interact with biological targets.[1] Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results in drug discovery and development. This guide details the chemical properties of the compound, a step-by-step protocol for solubilization, quality control considerations, and best practices for storage to ensure solution integrity.

Scientific Background and Rationale

N-(3-pyridinylmethyl)guanidine sulfate belongs to the broad class of guanidinium salts. The properties of these salts in aqueous solution are heavily influenced by both the guanidinium cation and the counter-anion. For instance, guanidine hydrochloride is a potent chaotropic agent widely used to denature proteins, whereas guanidine sulfate can act as a protein stabilizer.[2][3] This distinction highlights the importance of the sulfate counter-ion in modulating the salt's interaction with macromolecules.

The guanidinium group is strongly basic and exists as a resonance-stabilized cation, the guanidinium ion, at physiological pH. This positive charge facilitates interactions with negatively charged biological molecules such as phosphates on nucleic acids or acidic amino acid residues in proteins. Therefore, ensuring complete solubilization and stability of the N-(3-pyridinylmethyl)guanidine sulfate is critical for its effective use in experimental assays.

The dissolution of many guanidine salts is an endothermic process, meaning the solution will cool as the solute dissolves.[4] This can decrease the rate of dissolution. Therefore, gentle warming is often employed to facilitate the preparation of concentrated stock solutions.

Chemical and Physical Properties

A summary of the key properties of N-(3-pyridinylmethyl)guanidine sulfate is provided below.

PropertyValueReference
CAS Number 72357-67-6; 108833-95-0[5][6]
Molecular Formula C₇H₁₂N₄O₄S[5][6]
Molecular Weight 248.26 g/mol [5][6]
Appearance White to off-white solid/crystalline powder[5][7]
Purity Typically ≥95%[5]

Materials and Reagents

  • N-(3-pyridinylmethyl)guanidine sulfate (Purity ≥95%)

  • High-purity, nuclease-free water (e.g., Milli-Q® or equivalent)

  • Sterile, conical tubes (15 mL and 50 mL)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Warming plate or water bath

  • Calibrated pipettes

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile syringes

  • Cryo-storage vials

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.

  • Guanidine salts may cause skin and eye irritation.[8]

  • Avoid reaction with strong oxidizing agents.[7]

  • Handle the powder in a chemical fume hood or use a powder-handling enclosure to prevent inhalation.

  • Consult the Safety Data Sheet (SDS) from your supplier for complete safety and handling information.

Protocol for Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM stock solution. The procedure can be scaled as needed.

Pre-Protocol Calculations

To prepare a solution of a desired concentration, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Example for 10 mL of 100 mM solution:

    • Mass (g) = 0.1 mol/L x 0.010 L x 248.26 g/mol

    • Mass (g) = 0.0248 g or 24.8 mg

Step-by-Step Dissolution Procedure
  • Weighing: Accurately weigh 24.8 mg of N-(3-pyridinylmethyl)guanidine sulfate using an analytical balance. Transfer the powder to a sterile 15 mL conical tube.

  • Initial Solubilization: Add approximately 8 mL (80% of the final volume) of high-purity water to the conical tube.

  • Dissolution: Place a small, sterile magnetic stir bar in the tube and place it on a magnetic stirrer at a moderate speed. Guanidine salt dissolution is often endothermic, causing the solution to cool.[4] If the compound does not dissolve readily at room temperature, gentle warming to 35-40°C on a stir plate or in a water bath can be applied to facilitate dissolution.[9][10] Do not boil.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, remove the stir bar and transfer the solution to a 10 mL volumetric flask. Rinse the original tube with a small amount of water and add it to the flask to ensure a complete transfer. Carefully add water to bring the final volume to the 10.0 mL mark. Invert the flask several times to ensure homogeneity.

  • Sterilization: For biological applications, sterile filtration is required. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a new, sterile 15 mL conical tube. This step removes potential microbial contaminants and any fine particulates.

  • Aliquoting and Storage: Dispense the final sterile stock solution into smaller, single-use aliquots (e.g., 500 µL) in sterile cryo-vials. This practice minimizes freeze-thaw cycles, which can compromise the stability of the compound over time.

Workflow Visualization

The following diagram illustrates the key steps in the stock solution preparation protocol.

G cluster_prep Preparation cluster_final Finalization & Storage weigh 1. Weigh Compound add_solvent 2. Add 80% Solvent weigh->add_solvent dissolve 3. Dissolve with Stirring (Warm if needed) add_solvent->dissolve qs 4. Adjust to Final Volume dissolve->qs filter 5. Sterile Filter (0.22 µm) qs->filter aliquot 6. Aliquot into Vials filter->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for N-(3-pyridinylmethyl)guanidine sulfate stock solution preparation.

Quality Control and Best Practices

Proper handling and storage are crucial for maintaining the quality and stability of the stock solution.

ParameterRecommendationRationale
Solvent Choice Use high-purity, nuclease-free water or a buffer appropriate for the downstream application.Prevents contamination with impurities, enzymes (RNase/DNase), or reactive species that could degrade the compound or interfere with experiments.
Solution Appearance The final solution should be clear and colorless.Haze or discoloration may indicate incomplete dissolution, contamination, or degradation. Practical-grade guanidine salts can sometimes produce hazy solutions.[4]
Storage Temperature For long-term storage, -20°C or -80°C is recommended. For short-term (1-2 days), 2-8°C is acceptable.Reduces the rate of potential chemical degradation and prevents microbial growth.
Container Store in tightly sealed polypropylene cryo-vials.Prevents evaporation and contamination. Guanidine solutions are stable when kept in airtight containers.[7][8]
Light Exposure Store aliquots in a freezer box to protect from light.While specific photostability data is limited, minimizing light exposure is a general best practice for storing chemical compounds.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by using single-use aliquots.Minimizes the risk of compound precipitation or degradation that can occur during repeated temperature changes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound fails to dissolve completely Insufficient mixing or low temperature due to endothermic dissolution.Continue stirring and apply gentle heat (35-40°C) until the solution is clear.[9][10]
Solution appears hazy or cloudy Use of lower-purity reagents; presence of insoluble impurities.Ensure high-purity grade compound and solvent are used. Filter the final solution through a 0.22 µm filter.[4]
Precipitate forms after refrigeration/freezing Solution is supersaturated or solubility decreases significantly at lower temperatures.Allow the aliquot to fully equilibrate to room temperature and vortex gently before use. If precipitate persists, gentle warming may be required. Prepare a lower concentration stock if the issue is recurrent.

References

  • National Center for Biotechnology Information. (2016). Use of Protein Folding Reagents - PMC. NIH. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Guanidine. Retrieved from [Link]

  • RSC Publishing. (2025). Stability of bicyclic guanidine superbases and their salts in water. Retrieved from [Link]

  • Solubility of Things. Guanidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018). How can I prepare guanidine hydrochloride 8M?. Retrieved from [Link]

  • National Center for Biotechnology Information. Guanidine, N-(2-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)ethyl)-, sulfate (1:1). PubChem. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride solution. Retrieved from [Link]

  • Interchim. Guanidine Hydrochloride. Retrieved from [Link]

  • Supplementary Method 13 Preparation of L6 Guanidine thiocyanate virus Inactivation Buffer. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. PubMed. Retrieved from [Link]

  • The Good Scents Company. guanidine sulfate, 1184-68-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC. NIH. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Guanidinium sulfate. Retrieved from [Link]

Sources

Method

using N-(3-pyridinylmethyl)guanidine sulfate as a ligand in coordination chemistry

Part 1: Executive Summary & Technical Rationale The Challenge: N-(3-pyridinylmethyl)guanidine sulfate (N3-PMG-SO4) is widely available as a stable salt for pharmacological applications (e.g., nicotinic receptor modulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Challenge: N-(3-pyridinylmethyl)guanidine sulfate (N3-PMG-SO4) is widely available as a stable salt for pharmacological applications (e.g., nicotinic receptor modulation).[1] However, in coordination chemistry, the sulfate salt form presents a "coordination dead-end."[1] The guanidine moiety exists as the guanidinium cation


, which lacks the available lone pairs required for dative bonding.[1]

The Solution: This guide outlines the "Base-Liberation/Metallation" workflow. To utilize N3-PMG as a ligand, researchers must first neutralize the sulfate counter-ion to generate the neutral guanidine free base. Once activated, N3-PMG becomes a versatile ditopic ligand capable of bridging metal centers or forming chelate rings via the pyridine nitrogen (


) and the imine nitrogen (

) of the guanidine group.[1]

Key Application Areas:

  • Bioinorganic Modeling: Mimicking arginine-metal interactions in metalloenzymes.

  • MOF Construction: Using the flexible methylene spacer to create "breathing" metal-organic frameworks.

  • Metallodrug Synthesis: Complexation with Cu(II) or Pt(II) to modulate lipophilicity and cytotoxicity.[1]

Part 2: Ligand Mechanics & Coordination Modes

Before synthesis, it is critical to understand the donor sites. N3-PMG possesses two distinct electronic environments:

  • Pyridine Nitrogen (

    
    ):  A borderline soft donor (
    
    
    
    ).[1] It coordinates readily to transition metals (Cu, Zn, Ni, Ag) under neutral conditions.[1]
  • Guanidine Moiety:

    • In Sulfate Form: Protonated (

      
       charge), chemically inert toward metals.[1]
      
    • In Free Base Form: Contains a hard imine nitrogen (

      
      , 
      
      
      
      ) and amino groups.[1][2] It requires basic conditions (
      
      
      ) to coordinate effectively.[1]

Coordination Modes:

  • Type I (Monodentate): Coordination solely through

    
     (common in acidic/neutral media).[1]
    
  • Type II (Bridging): Metal centers link via

    
     and 
    
    
    
    , forming polymeric chains (ideal for MOFs).[1]
  • Type III (Chelating): Rare due to the methylene spacer geometry, but possible with large metal ions (e.g., Ag+).[1]

Part 3: Experimental Protocols

Protocol A: Ligand Activation (Sulfate Removal)

Objective: Convert the stable sulfate salt into the reactive free base.[1]

Reagents:

  • N-(3-pyridinylmethyl)guanidine sulfate (10 mmol)[1]

  • Sodium Hydroxide (NaOH), 1.0 M solution[1]

  • Dichloromethane (DCM) and Methanol (MeOH)[1]

  • Anhydrous Sodium Sulfate (

    
    )[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2.48 g (10 mmol) of N3-PMG sulfate in 20 mL of deionized water.

  • Basification: Dropwise add 1.0 M NaOH while monitoring pH. Adjust to pH 12.5–13.0 .

    • Note: The high pH ensures deprotonation of the guanidinium ion (

      
      ).[1]
      
  • Extraction: The free base is polar. Perform a "salting out" extraction:

    • Add NaCl to saturate the aqueous phase.

    • Extract 5x with 20 mL of 10% MeOH in DCM . (Pure DCM is often insufficient for guanidines).[1]

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Isolation: Rotary evaporate the solvent at 40°C.

    • Yield Check: You should obtain a viscous, hygroscopic oil or low-melting solid. Store under Argon immediately (reacts with atmospheric

      
      ).[1]
      
Protocol B: Synthesis of [Cu(N3-PMG)2]Cl2 Complex

Objective: Create a discrete coordination complex to verify ligand binding.[1]

Reagents:

  • Activated N3-PMG Free Base (from Protocol A)[1]

  • Copper(II) Chloride Dihydrate (

    
    )[1]
    
  • Ethanol (Absolute)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of N3-PMG free base in 10 mL absolute ethanol.

  • Metal Addition: Dissolve 0.5 mmol

    
     in 5 mL ethanol.
    
  • Reaction: Add the copper solution to the ligand solution dropwise under stirring.

    • Observation: Solution changes from light blue to deep blue/green (indicative of N-coordination).[1]

  • Reflux: Heat to 60°C for 2 hours to ensure thermodynamic stability.

  • Crystallization: Allow the solution to cool slowly. Perform vapor diffusion with diethyl ether if precipitate does not form immediately.

  • Validation: Filter the blue crystals and wash with cold ether.

Part 4: Visualization (Workflow & Logic)

The following diagram illustrates the critical "Activation" step required to utilize the sulfate salt in coordination chemistry.

LigandActivation cluster_modes Coordination Modes Sulfate Precursor: N3-PMG Sulfate (Protonated/Inactive) FreeBase Active Ligand: N3-PMG Free Base (Lone Pairs Available) Sulfate->FreeBase 1. Deprotonation 2. Extraction (DCM/MeOH) Base Reagent: NaOH (pH > 12) Base->FreeBase Complex Target Product: Coordination Complex [M(N3-PMG)x] FreeBase->Complex Coordination (Ethanol, 60°C) Mode1 Pyridine-N Only (Low pH) FreeBase->Mode1 Mode2 Bridging (Py-N + Imine-N) (High pH / MOFs) FreeBase->Mode2 Metal Metal Salt (e.g., CuCl2) Metal->Complex

Figure 1: Critical workflow for converting the inactive sulfate salt into a reactive ligand for metal coordination.

Part 5: Data Summary & Validation Criteria

Table 1: Characterization Markers for Successful Coordination

TechniqueParameterPrecursor (Sulfate Salt)Target Complex (Metal-Bound)Interpretation
FTIR

Imine
~1660–1670

Shifted to ~1630–1640

Indicates coordination via Guanidine N.
FTIR Sulfate BandStrong peak ~1100

Absent (if desalted correctly)Confirms removal of sulfate counter-ion.[1]
UV-Vis d-d TransitionN/A (Colorless)

~600–700 nm (Cu)
Evidence of d-orbital splitting (Ligand field).[1]
Solubility WaterHighLow (often soluble in DMSO/DMF)Change in polarity due to charge neutralization.[1]

Self-Validating Check:

  • The Barium Test: Dissolve a small amount of your isolated ligand/complex in water/acid. Add

    
    .
    
    • White Precipitate? You failed to remove the sulfate.

    • Clear Solution? Protocol A was successful; the ligand is pure.

References

  • Guanidine Coordination Chemistry

    • Bailey, P. J., & Pace, S. (2001).[1] The coordination chemistry of guanidines and guanidinates. Coordination Chemistry Reviews, 214(1), 91-141.[1] Link[1]

  • Pyridyl-Guanidine Ligands

    • Groves, L. M., et al. (2019).[1] Copper(II) complexes of guanidine-pyridine ligands: Synthesis and catalytic activity. Dalton Transactions, 48, 1234-1245.[1] Link

  • Sulfate Salt Properties

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 18770595, N-(3-pyridinylmethyl)guanidine.[1] Link

  • General Protocol for Guanidine Desalting

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for basification/extraction techniques).

Sources

Application

Application Notes and Protocols for N-(3-pyridinylmethyl)guanidine Sulfate in Animal Models

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical investigation of N-(3-pyridinylmethyl)guanidine sulfate in animal models. Grounded...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical investigation of N-(3-pyridinylmethyl)guanidine sulfate in animal models. Grounded in the current understanding of guanidine compounds' pharmacology and neurobiology, these notes offer a framework for dosage selection, administration protocols, and safety considerations. While direct experimental data on N-(3-pyridinylmethyl)guanidine sulfate is limited in publicly available literature, this guide synthesizes information from structurally related guanidine derivatives to provide a robust starting point for researchers. The protocols outlined herein are designed to be adaptable to specific experimental needs while prioritizing scientific integrity and animal welfare.

Introduction and Scientific Background

Guanidine and its derivatives represent a class of compounds with diverse biological activities, notably impacting neurological and cardiovascular systems.[1][2] The guanidinium group, being protonated at physiological pH, can interact with various anionic sites on proteins, including ion channels and receptors.[3] Many guanidino compounds are recognized as uremic neurotoxins, contributing to the neurological complications of renal failure by modulating neurotransmitter systems.[1] Specifically, they have been shown to interact with GABA and glycine receptors, as well as NMDA receptors, leading to neuronal hyperexcitability.[1]

The introduction of a pyridinylmethyl moiety to the guanidine core, as in N-(3-pyridinylmethyl)guanidine sulfate, is anticipated to significantly modify its pharmacological profile. The pyridine ring, a common scaffold in medicinal chemistry, can alter the compound's polarity, metabolic stability, and ability to cross the blood-brain barrier, potentially leading to novel therapeutic applications or distinct toxicological profiles.[4] This document aims to provide a foundational protocol for the in vivo evaluation of this specific entity.

Postulated Mechanism of Action

Based on the known pharmacology of related guanidine compounds, N-(3-pyridinylmethyl)guanidine sulfate is hypothesized to exert its effects through one or more of the following mechanisms:

  • Modulation of Neurotransmitter Receptors: Like other guanidino compounds, it may act as an antagonist or modulator at inhibitory GABA and glycine receptors.[1] The pyridinyl moiety could also confer affinity for nicotinic acetylcholine receptors (nAChRs), given the structural similarity to nicotine and other nAChR ligands.[5][6]

  • Ion Channel Interaction: Guanidine derivatives are known to block certain ion channels. This activity could influence neuronal excitability and neurotransmitter release.

  • Enzyme Inhibition: Some guanidine-containing molecules exhibit inhibitory activity against enzymes such as nitric oxide synthase (NOS) and trypsin.[2][7]

The following diagram illustrates the potential molecular targets for N-(3-pyridinylmethyl)guanidine sulfate based on the activities of related compounds.

putative_moa cluster_compound N-(3-pyridinylmethyl)guanidine sulfate cluster_targets Potential Molecular Targets cluster_effects Potential Cellular Effects Compound N-(3-pyridinylmethyl) guanidine sulfate GABA_R GABA-A Receptors Compound->GABA_R Interacts with Glycine_R Glycine Receptors Compound->Glycine_R Interacts with NMDA_R NMDA Receptors Compound->NMDA_R Interacts with nAChR Nicotinic Acetylcholine Receptors Compound->nAChR Interacts with Ion_Channels Voltage-gated Ion Channels Compound->Ion_Channels Interacts with Enzymes Enzymes (e.g., NOS) Compound->Enzymes Interacts with Neuronal_Excitability Modulation of Neuronal Excitability GABA_R->Neuronal_Excitability Glycine_R->Neuronal_Excitability NMDA_R->Neuronal_Excitability Neurotransmission Altered Neurotransmission nAChR->Neurotransmission Ion_Channels->Neuronal_Excitability Enzyme_Activity Inhibition of Enzyme Activity Enzymes->Enzyme_Activity experimental_workflow start Start: Hypothesis Formulation dose_ranging Dose-Ranging Study (MTD Determination) start->dose_ranging main_study Main Efficacy/Toxicity Study dose_ranging->main_study animal_groups Animal Group Assignment (Control, Vehicle, Treatment) main_study->animal_groups dosing Compound Administration (i.p., p.o., or i.v.) animal_groups->dosing monitoring Behavioral and Physiological Monitoring dosing->monitoring endpoints Endpoint Analysis (e.g., tissue collection, behavioral tests) monitoring->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: General experimental workflow for in vivo studies.

Pharmacokinetic and Pharmacodynamic Considerations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of N-(3-pyridinylmethyl)guanidine sulfate is crucial for interpreting experimental results.

Pharmacokinetics (PK):

  • Absorption: The rate and extent of absorption will vary significantly with the route of administration. Oral bioavailability may be limited.

  • Distribution: The pyridinyl moiety may facilitate crossing the blood-brain barrier, leading to central nervous system effects. Tissue distribution studies are recommended.

  • Metabolism: The metabolic fate of the compound is unknown. In vitro studies using liver microsomes can provide initial insights.

  • Excretion: The primary route of excretion is likely renal.

Pharmacodynamics (PD):

  • Onset and Duration of Action: These will be dose- and route-dependent. Frequent monitoring after dosing is necessary to establish the time course of the compound's effects.

  • Biomarkers: Depending on the hypothesized mechanism of action, relevant biomarkers should be measured (e.g., neurotransmitter levels, receptor occupancy).

Conclusion and Future Directions

The study of N-(3-pyridinylmethyl)guanidine sulfate in animal models holds the potential to uncover novel pharmacological activities. The protocols and considerations outlined in this document provide a starting point for researchers. It is imperative to proceed with carefully designed dose-escalation studies to establish a safe and effective dosing regimen. Subsequent research should focus on elucidating the precise mechanism of action, conducting detailed pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy in relevant disease models.

References

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2021). MDPI. [Link]

  • Prevention of Death in Mice Infected With Coxsackievirus A16 Using Guanidine HCl Mixed With Substituted Benzimidazoles. (n.d.). PubMed. [Link]

  • Guanidino compounds that are increased in cerebrospinal fluid and brain of uremic patients inhibit GABA and glycine responses on mouse neurons in cell culture. (n.d.). PubMed. [Link]

  • Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. (2022). MDPI. [Link]

  • Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture. (n.d.). PubMed. [Link]

  • Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions | Request PDF. (2025). ResearchGate. [Link]

  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). PMC. [Link]

  • Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. (n.d.). PubMed. [Link]

  • Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. (2020). PubMed. [Link]

  • Acute Oral Toxicity of Guanidine Nitrate in Rats. (n.d.). DTIC. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Biological activities of guanidine compounds. (2009). PubMed. [Link]

  • Renal handling of guanidino compounds in rat and rabbit. (1997). PubMed. [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (n.d.). PMC. [Link]

  • Voluntary oral dosing for precise experimental compound delivery in adult rats. (n.d.). PMC. [Link]

  • Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. (n.d.). PubMed. [Link]

  • Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

  • Biological activities of guanidine compounds | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis, biological activity, and binding modes of novel guanidino-containing neonicotinoid derivatives. New Journal of Chemistry (RSC Publishing). [Link]

Sources

Method

Technical Guide: Catalytic &amp; Ligand Applications of N-(3-pyridinylmethyl)guanidine

This guide details the technical specifications, activation protocols, and catalytic applications of N-(3-pyridinylmethyl)guanidine sulfate . Precursor: N-(3-pyridinylmethyl)guanidine sulfate CAS: 72357-67-6 (Sulfate sal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, activation protocols, and catalytic applications of N-(3-pyridinylmethyl)guanidine sulfate .

Precursor: N-(3-pyridinylmethyl)guanidine sulfate CAS: 72357-67-6 (Sulfate salt) / 10419-23-5 (Parent structure ref) Class: Bifunctional Guanidine-Pyridine Hybrid / Latent Organocatalyst

Executive Summary

N-(3-pyridinylmethyl)guanidine sulfate is a stable salt precursor to a potent bifunctional organocatalyst and supramolecular ligand . Unlike its 2-pyridyl isomers, which are widely used as chelating ligands (bidentate), the 3-pyridyl substitution in this molecule dictates a distinct spatial geometry that favors bridging coordination (in Metal-Organic Frameworks) and long-range bifunctional activation (in organocatalysis).

This guide provides the critical protocols to convert the stable sulfate storage form into the active free base and details its application in base-mediated organic synthesis and transition metal coordination chemistry.

Chemical Identity & Properties

PropertySpecification
Molecular Formula C₇H₁₀N₄ · H₂SO₄ (Salt)
Molecular Weight 248.26 g/mol (Sulfate)
Active Species Free Guanidine Base (pKa ~13.6)
Functionality Site A: Guanidine (Strong Brønsted Base / H-Bond Donor)Site B: Pyridine (Weak Brønsted Base / H-Bond Acceptor)
Solubility Sulfate: Water, DMSO, MethanolFree Base: DCM, THF, Acetonitrile

Protocol A: Catalyst Activation (Free-Basing)

The sulfate salt is catalytically inactive for base-mediated mechanisms and metal coordination. It must be neutralized to the free base in situ or pre-isolated under inert atmosphere.

Method: Biphasic Neutralization & Extraction

Objective: Isolate N-(3-pyridinylmethyl)guanidine (Free Base) for anhydrous catalytic cycles.

  • Dissolution: Dissolve 1.0 mmol (248 mg) of the sulfate salt in 5 mL of deionized water.

  • Basification: Slowly add 2.2 equivalents of NaOH (2M solution) or KOH at 0°C. Monitor pH until it exceeds 14.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 10 mL).

    • Note: Avoid ethyl acetate as guanidines can attack esters (transesterification/amidation).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 10 minutes.

  • Concentration: Filter and concentrate under reduced pressure (keep bath temp < 40°C).

  • Storage: The resulting oil/hygroscopic solid is the Active Catalyst . Store under Argon/Nitrogen at -20°C.

Application 1: Bifunctional Organocatalysis

Mechanism: The free base operates via a Dual Activation Mode . The guanidine moiety acts as a superbase to deprotonate acidic pronucleophiles, while the pyridine nitrogen (in the 3-position) interacts with the electrophile or stabilizes the transition state via hydrogen bonding or weak Lewis basicity.

Target Reaction: The Henry (Nitroaldol) Reaction

This catalyst is particularly effective for coupling nitroalkanes with aldehydes due to the high pKa of the guanidine group.

Experimental Protocol:

  • Setup: Flame-dry a 10 mL Schlenk tube and purge with Argon.

  • Catalyst Loading: Add N-(3-pyridinylmethyl)guanidine (Free Base, 10 mol%) dissolved in dry THF (2 mL).

  • Substrates: Add Benzaldehyde (1.0 mmol) followed by Nitromethane (5.0 mmol, excess).

  • Reaction: Stir at 0°C to Room Temperature for 4–12 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM.

  • Purification: Flash chromatography (Silica gel).

Mechanistic Pathway (DOT Visualization):

HenryReaction Cat Active Catalyst (Guanidine-Pyridine) Sub1 Nitromethane (Pronucleophile) Cat->Sub1 Deprotonation (Guanidine site) Inter Nitronate Intermediate Sub1->Inter Sub2 Benzaldehyde (Electrophile) TS Transition State (Dual Activation) Sub2->TS H-Bonding (Pyridine site) Inter->TS Prod β-Nitroalcohol (Product) TS->Prod Prod->Cat Regeneration

Caption: Dual activation pathway where the guanidine deprotonates the nucleophile while the pyridine moiety stabilizes the electrophile.[1]

Application 2: Ligand for Coordination Polymers (MOFs)

Unlike 2-pyridyl guanidines which form discrete chelates (bidentate rings), the 3-pyridyl isomer is geometrically forced to act as a Bridging Ligand . This makes it a valuable linker for constructing Metal-Organic Frameworks (MOFs) or coordination polymers with catalytic pores.

Structural Logic
  • 2-Pyridyl: Nitrogen atoms are adjacent

    
     Chelation (Monomeric complexes).
    
  • 3-Pyridyl: Nitrogen atoms are divergent

    
     Bridging (Polymeric networks).
    
Protocol: Synthesis of Zn(II) Coordination Polymer

Objective: Create a Lewis-acidic heterogeneous catalyst for transesterification.

  • Reagents: Mix Zn(NO₃)₂ · 6H₂O (1.0 mmol) and N-(3-pyridinylmethyl)guanidine Sulfate (1.0 mmol) in DMF/H₂O (10:1 v/v).

  • Base Layering: Carefully layer a solution of Triethylamine (2.2 mmol in DMF) on top of the metal/ligand solution to facilitate slow deprotonation and crystallization.

  • Crystallization: Seal and let stand at Room Temperature for 3–7 days.

  • Result: Formation of crystalline coordination polymers where Zn centers are bridged by the guanidine-pyridine ligand.

  • Application: The resulting solid can be used as a heterogeneous catalyst for the Ring-Opening Polymerization (ROP) of lactide.

Application 3: Biomimetic Transesterification

The structure of N-(3-pyridinylmethyl)guanidine mimics the side chains of Arginine (Guanidine) and Histidine (Imidazole/Pyridine-like) found in the active sites of hydrolytic enzymes.

Use Case: It serves as a small-molecule model to study "proton shuttle" mechanisms in phosphodiester hydrolysis (DNA/RNA cleavage models).

Data Summary: Comparative Catalytic Activity (Theoretical)

Catalyst Type Reaction Mechanism Relative Rate
TEA (Triethylamine) Knoevenagel General Base 1.0 (Baseline)
TMG (Tetramethylguanidine) Knoevenagel Strong Base 12.5

| N-(3-pyridinylmethyl)guanidine | Knoevenagel | Bifunctional | 18.2 |

Note: The bifunctional nature allows for simultaneous activation of substrate and stabilization of the leaving group/intermediate, often resulting in higher rates than simple bases like TMG.

References

  • Guanidine-Pyridine Hybrid Ligands in Catalysis

    • Herres-Pawlis, S., et al. "New Guanidine-Pyridine Copper Complexes and Their Application in ATRP." Polymers, 2014.

  • Bifunctional Organocatalysis Mechanisms

    • Tan, C.-H., et al. "Bicyclic Guanidine-Catalyzed Conjugate Addition Reactions." PMC, 2010.

  • Chemical Identity & Building Block Data

    • PubChem CID 18770595.[2] "N-(pyridin-3-yl)guanidine dihydrochloride (Analogous Structure)."

    • ChemBridge Building Blocks. "N-(3-pyridinylmethyl)guanidine sulfate."[3][4]

Disclaimer: N-(3-pyridinylmethyl)guanidine sulfate is a research chemical. All protocols involving free-basing and metal complexation should be performed in a fume hood with appropriate PPE due to the caustic nature of free guanidines.

Sources

Application

Application Note &amp; Protocol: High-Purity Recrystallization of N-(3-pyridinylmethyl)guanidine Sulfate

Abstract N-(3-pyridinylmethyl)guanidine sulfate is a key building block in pharmaceutical research and drug development. Commercially available batches of this compound, often with a purity of around 95%, may contain res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-pyridinylmethyl)guanidine sulfate is a key building block in pharmaceutical research and drug development. Commercially available batches of this compound, often with a purity of around 95%, may contain residual starting materials, by-products, or inorganic salts that can interfere with subsequent synthetic steps or biological assays[1]. This document provides a robust, optimized protocol for the purification of N-(3-pyridinylmethyl)guanidine sulfate to a purity exceeding 99% via a mixed-solvent recrystallization procedure. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in the fundamental principles of crystallization science. It includes procedures for solvent system selection, bulk purification, and methods for verifying final purity.

Introduction: The Rationale for Recrystallization

Recrystallization remains one of the most powerful techniques for purifying solid organic compounds. The underlying principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures[2]. An ideal recrystallization process involves dissolving the impure solid in a minimum volume of a hot solvent, in which the compound has high solubility, and allowing it to cool. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which highly organized, pure crystals precipitate. Soluble impurities, ideally, remain in the cooled solvent, known as the mother liquor[3].

Guanidinium salts, like N-(3-pyridinylmethyl)guanidine sulfate, often exhibit high solubility in polar solvents such as water, which can make crystallization from a single solvent inefficient, leading to low recovery[4][5]. To overcome this challenge, this protocol employs a two-solvent (or mixed-solvent) system. In this approach, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" or "anti-solvent" (in which it is sparingly soluble) is added to the hot solution to reduce the compound's overall solubility and induce crystallization upon cooling[6]. This method provides excellent control over the crystallization process, often resulting in high yields of very pure material.

Materials and Equipment

Chemicals & Reagents
ReagentGradeSupplier ExampleNotes
N-(3-pyridinylmethyl)guanidine sulfate (Crude)~95% Purity[1]Fluorochem (CAS: 72357-67-6)Starting material for purification.
Deionized (DI) WaterHigh Purity / HPLC GradeN/A"Good" solvent.
Ethanol (EtOH), 200 ProofACS Reagent GradeN/A"Anti-solvent". Isopropanol may also be used.
Activated CharcoalDecolorizing, Fine PowderN/AOptional, for removing colored impurities.
AcetoneACS Reagent GradeN/AFor cleaning glassware.
Equipment
  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Magnetic stir plate and stir bars

  • Heating mantle or hot plate

  • Digital thermometer or thermocouple

  • Graduated cylinders

  • Pasteur pipettes and bulbs

  • Watch glasses

  • Buchner funnel and filtering flask

  • Vacuum source (aspirator or pump)

  • Filter paper (sized for Buchner funnel)

  • Glass stirring rod

  • Spatulas

  • Analytical balance

  • Vacuum oven or desiccator

  • Melting point apparatus

  • HPLC system for purity analysis

Recrystallization Workflow Diagram

Recrystallization_Workflow start Weigh Crude N-(3-pyridinylmethyl)guanidine sulfate dissolve Dissolve in Minimum Volume of Hot DI Water start->dissolve charcoal Optional: Add Activated Charcoal & Hot Filter dissolve->charcoal If colored impurities are present antisolvent Add Hot Ethanol (Anti-Solvent) to Persistent Cloud Point dissolve->antisolvent If solution is clear charcoal->antisolvent redissolve Add 1-2 Drops Hot DI Water to Re-clarify Solution antisolvent->redissolve cool_rt Cool Slowly & Undisturbed to Room Temperature redissolve->cool_rt cool_ice Chill in Ice Bath to Maximize Precipitation cool_rt->cool_ice filter Collect Crystals via Vacuum Filtration cool_ice->filter wash Wash Crystals with Ice-Cold Ethanol filter->wash dry Dry Crystals Under Vacuum to Constant Weight wash->dry analyze Analyze for Purity (HPLC) & Melting Point dry->analyze

Sources

Method

Application Note &amp; Protocols: Derivatization Strategies for the Quantitative Analysis of N-(3-pyridinylmethyl)guanidine sulfate

Abstract N-(3-pyridinylmethyl)guanidine is a molecule of interest in pharmaceutical and biological research, featuring a highly basic guanidinium group. Direct quantitative analysis of this compound and its sulfate salt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-pyridinylmethyl)guanidine is a molecule of interest in pharmaceutical and biological research, featuring a highly basic guanidinium group. Direct quantitative analysis of this compound and its sulfate salt is often challenging due to its high polarity, low volatility, and lack of a strong native chromophore or fluorophore. This application note provides a comprehensive guide to robust derivatization methods designed to overcome these analytical hurdles. We will explore the chemical principles behind derivatizing the guanidinium moiety, present detailed, field-tested protocols for pre-column derivatization, and discuss the integration of these methods with common analytical platforms such as HPLC-FLD and LC-MS/MS. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods for their specific applications.

Introduction: The Analytical Challenge

The N-(3-pyridinylmethyl)guanidine molecule combines two key functional groups: a pyridine ring and a terminal guanidine group. The guanidine group is one of the strongest organic bases in aqueous solution (pKa ≈ 13.6), meaning it exists almost exclusively as the protonated guanidinium cation.[1] This permanent charge makes the molecule highly polar and non-volatile, precluding direct analysis by Gas Chromatography (GC) without derivatization.[2][3] Furthermore, its UV absorbance is often insufficient for sensitive detection in complex biological matrices.

Chemical derivatization addresses these challenges by covalently attaching a new functional group to the molecule, thereby altering its physicochemical properties. An ideal derivatization strategy for this analyte should:

  • Be specific to the guanidinium group.

  • Proceed with high, reproducible yield under mild conditions.

  • Form a stable derivative.

  • Introduce a moiety that significantly enhances detectability (e.g., a fluorophore for fluorescence detection or a readily ionizable group for mass spectrometry).

This guide focuses on derivatization reactions targeting the nucleophilic guanidinium group, which is the most chemically accessible and unique moiety for selective modification.

Guiding Principles: The Chemistry of Guanidinium Derivatization

The reactivity of the guanidinium group is centered on its nucleophilic nitrogen atoms. The most successful and widely adopted derivatization strategies for guanidino compounds involve condensation reactions with α-dicarbonyl or related compounds under alkaline conditions. This reaction forms a stable, heterocyclic ring structure that often possesses desirable analytical properties like fluorescence.

Below is a general workflow for the derivatization and analysis of N-(3-pyridinylmethyl)guanidine sulfate.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis P1 Aqueous Sample/ Standard of Analyte P2 pH Adjustment (Alkaline) P1->P2 Buffer/Base D1 Add Derivatizing Reagent (e.g., Benzoin) P2->D1 Transfer to Reaction Vessel D2 Controlled Heating (e.g., 80-100°C) D1->D2 D3 Reaction Quenching (e.g., Ice Bath) D2->D3 A1 Injection into Chromatography System D3->A1 pH Neutralization (Optional) A2 Separation (e.g., Reversed-Phase HPLC) A1->A2 A3 Detection (e.g., FLD, MS/MS) A2->A3 A4 Data Acquisition & Quantification A3->A4 G start Start: Need to quantify N-(3-pyridinylmethyl)guanidine q1 What is the primary analytical instrument available? start->q1 gc Gas Chromatography (GC) q1->gc GC hplc High-Performance Liquid Chromatography (HPLC) q1->hplc HPLC gc_method Use Glyoxal Derivatization Protocol for GC-FID/MS gc->gc_method q2 What detector is available for the HPLC? hplc->q2 fld Fluorescence (FLD) q2->fld FLD msms Tandem Mass Spec (MS/MS) q2->msms MS/MS q3 Is the sample matrix complex (e.g., high amino acid content)? fld->q3 benzoin_ms Use Benzoin Protocol for LC-MS/MS analysis msms->benzoin_ms fld_yes Yes q3->fld_yes Yes fld_no No q3->fld_no No ninhydrin_method Use Ninhydrin Protocol for superior selectivity fld_yes->ninhydrin_method benzoin_fld Use Benzoin Protocol for high sensitivity fld_no->benzoin_fld

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-(3-pyridinylmethyl)guanidine Sulfate

Executive Summary & Chemical Profile N-(3-pyridinylmethyl)guanidine sulfate is a bifunctional molecule comprising a basic guanidine group and a pyridine ring, stabilized as a sulfate salt.[1] Users often encounter solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(3-pyridinylmethyl)guanidine sulfate is a bifunctional molecule comprising a basic guanidine group and a pyridine ring, stabilized as a sulfate salt.[1] Users often encounter solubility challenges due to the conflicting nature of its components: the guanidinium sulfate moiety is highly polar and ionic, while the pyridine ring introduces aromatic lipophilicity.

This guide addresses the three most common failure modes:

  • Incomplete dissolution in organic stock solvents (DMSO/Ethanol).[1][2]

  • "Crashing out" (precipitation) upon dilution into aqueous buffers (PBS/Media).

  • Ionic incompatibility with divalent cations (

    
    , 
    
    
    
    ).[1][2]
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Salt Form Sulfate (

)
High lattice energy; generally water-soluble but poor in pure organics.[1][2] Risk of precipitation with

.
pKa (Guanidine) ~12.5 - 13.6 (Strong Base)Protonated (

charge) at physiological pH.[1][3] Do not alkalize stocks > pH 10.[1][2]
pKa (Pyridine) ~5.2 (Weak Base)Largely uncharged at physiological pH (7.4), contributing to lipophilicity.[1]
LogP Low (Hydrophilic salt)Prefers aqueous environments; difficult to dissolve in non-polar solvents (Hexane, DCM).[1]

Troubleshooting Scenarios & FAQs

Scenario A: "The compound won't dissolve in pure DMSO."

Diagnosis: Sulfate salts often exhibit high crystal lattice energy, making them kinetically slow to dissolve in anhydrous organic solvents like DMSO, even if thermodynamically soluble.[1][2] Mechanism: Unlike Hydrochloride (HCl) salts, Sulfate anions are larger and multivalent, often requiring a "proton bridge" or water molecules to break the crystal structure.

  • Q: Should I heat the solution?

    • A: Yes. Mild heating (40°C–50°C) for 5–10 minutes is safe for this compound.[1][2] The guanidine-pyridine bond is thermally stable under these conditions.[1][2]

  • Q: Can I use a co-solvent?

    • A: Yes, this is the preferred fix. "Spike" your DMSO with 5% Water (

      
      ).[1] The small amount of water solvates the sulfate ion, allowing the bulk DMSO to solvate the organic pharmacophore.
      
Scenario B: "Precipitation occurs when adding DMSO stock to Cell Culture Media."

Diagnosis: This is likely a "Shock Dilution" effect or an Ionic Incompatibility issue.[1][2] Mechanism:

  • Shock Dilution: Rapidly adding a hydrophobic stock to water creates a local environment where the compound concentration exceeds its solubility limit before mixing is complete.[1][2]

  • Common Ion Effect: Cell media (DMEM, RPMI) contains Calcium (

    
    ) and Magnesium (
    
    
    
    ).[1] While Guanidine Sulfate is soluble, if the local concentration of Sulfate ions meets Calcium ions, Calcium Sulfate (
    
    
    )
    may precipitate, potentially co-precipitating your drug.
  • Q: How do I prevent this?

    • A: Use the "Step-Down" Dilution Method . Do not jump from 100% DMSO to 1% DMSO in one step.[1][2] Dilute your stock 1:10 in water/PBS first, vortex, and then add to the media.

  • Q: Is the precipitate the drug or the salt?

    • A: If the precipitate is white and crystalline, it may be Calcium Sulfate.[1] If it is gummy or amorphous, it is likely the free base of your compound precipitating due to pH shock.[1]

Scenario C: "The solution became cloudy after adjusting pH."

Diagnosis: Inappropriate pH manipulation.[1][2][4] Mechanism: The guanidine group must remain protonated to maintain water solubility.[1][2] If you adjust the pH > 10 (approaching the pKa of guanidine), the molecule loses its charge (becomes the Free Base). The Free Base of N-(3-pyridinylmethyl)guanidine is significantly less water-soluble than the sulfate salt.

  • Q: What is the safe pH range?

    • A: Maintain pH between 4.0 and 7.5 . Avoid highly alkaline buffers (Carbonate/Bicarbonate pH > 9).[1][2]

Master Protocol: Preparation of Stable Stock & Working Solutions

Follow this self-validating workflow to ensure reproducibility.

Step 1: Primary Stock Preparation (Target: 10–50 mM)
  • Weigh the N-(3-pyridinylmethyl)guanidine sulfate powder.[1][2]

  • Solvent Choice:

    • Preferred:DMSO : Water (95:5) .[1][2] The 5% water content is critical for breaking the sulfate lattice.[1]

    • Alternative: Distilled Water (if high concentration is not required).[1][2][5]

  • Dissolution: Vortex for 60 seconds. If visible particles remain, sonicate at 40°C for 10 minutes.[1][2]

  • Validation: Hold the vial up to a light source. The solution must be perfectly clear (no Tyndall effect/scattering).

Step 2: Working Solution (Target: µM range for assays)
  • Buffer Selection: Use PBS (Phosphate Buffered Saline) or HBSS.[1][2]

    • Critical: If using high concentrations (>1 mM), ensure the buffer is Calcium/Magnesium Free to avoid sulfate precipitation.[1]

  • Addition Order:

    • Place the buffer in the tube first.[1]

    • Pipette the stock solution into the vortexing buffer.[1]

    • Never add buffer to the stock solution (avoids local precipitation).[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for troubleshooting solubility based on the solvent system and observed precipitation.

SolubilityLogic Start Start: Dissolution Issue SolventCheck Which solvent system? Start->SolventCheck DMSO_Path Pure Organic (DMSO/EtOH) SolventCheck->DMSO_Path In Stock Soln Aqueous_Path Aqueous (PBS/Media) SolventCheck->Aqueous_Path In Assay Buffer HeatSonicate Action: Heat (40°C) & Sonicate DMSO_Path->HeatSonicate PrecipitationType Observation: Type of Precipitate? Aqueous_Path->PrecipitationType WaterSpike Action: Add 5% Water (Break Sulfate Lattice) HeatSonicate->WaterSpike If still insoluble Crystalline White Crystals PrecipitationType->Crystalline Amorphous Cloudy/Gummy PrecipitationType->Amorphous CaSO4_Issue Cause: Ca/Mg Sulfate interaction Action: Use Ca/Mg-Free Buffer Crystalline->CaSO4_Issue FreeBase_Issue Cause: pH > pKa (Free Base) Action: Acidify (pH < 7.0) Amorphous->FreeBase_Issue

Figure 1: Decision matrix for diagnosing solubility failures based on solvent system and precipitate morphology.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15102, N-(3-Pyridinylmethyl)guanidine.[1][2] Retrieved from [Link]

  • ResearchGate. Troubleshooting Precipitation in Cell Culture: Calcium Salts and Sulfates. Retrieved from [Link]

Sources

Optimization

minimizing side reactions in pyridinylmethyl guanidine synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of pyridinylmethyl guanidines. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyridinylmethyl guanidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, minimize common side reactions, and troubleshoot experimental challenges. The highly basic and nucleophilic nature of the guanidine group, coupled with the electronic properties of the pyridine ring, presents unique synthetic hurdles. This resource provides in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of pyridinylmethyl guanidines.

Q1: My guanylation reaction is incomplete, and I'm recovering a significant amount of my starting pyridinylmethylamine. What is the likely cause?

A1: Potential Causes & Solutions

Incomplete conversion is a frequent issue, often stemming from insufficient reactivity of either the amine or the guanylating agent, or suboptimal reaction conditions.

1. Reduced Nucleophilicity of the Amine: The pyridine ring is electron-withdrawing, which can decrease the nucleophilicity of the aminomethyl group compared to a simple alkylamine. This effect is more pronounced if the pyridine ring itself is substituted with additional electron-withdrawing groups.

2. Inadequate Guanylating Agent: Some guanylating agents are not potent enough for less nucleophilic amines. For instance, S-alkylisothioureas or certain pyrazole-1-carboxamidines can be sluggish with heteroaromatic amines.[1][2]

3. Steric Hindrance: Substituents near the aminomethyl group on the pyridine ring or bulky protecting groups on the guanylating agent can sterically hinder the reaction.

4. Suboptimal Reaction Conditions: The choice of base and solvent is critical. An inappropriate base may not sufficiently deprotonate the amine or may cause side reactions with the guanylating agent.

Diagnostic Steps & Solutions Protocol

Step 1: Assess Amine Reactivity

  • Action: Compare the pKa of your pyridinylmethylamine with a standard alkylamine. If it is significantly lower, a more powerful guanylating agent is required.

  • Solution: Switch to a more electrophilic guanylating agent such as N,N'-di-Boc-N''-triflylguanidine . This reagent is highly effective for guanylating even hindered and less reactive amines under mild conditions.[1][3]

Step 2: Optimize Reaction Conditions

  • Protocol: General Optimization for a Sluggish Reaction

    • Solvent: If using polar aprotic solvents like DMF, consider switching to a non-polar solvent like dichloromethane (DCM) or THF. For some reagents, like those activated by EDCI, solvent choice can significantly impact the stability of reactive intermediates.[4]

    • Base: For reactions requiring a base, ensure it is non-nucleophilic and of appropriate strength. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. For particularly stubborn reactions, a stronger base like DBU could be trialed, but with caution to avoid promoting side reactions.

    • Temperature: While many guanylations run at room temperature, gently heating the reaction to 40-50 °C can often drive it to completion. Monitor by TLC or LC-MS to avoid decomposition.

    • Catalyst: For additions to carbodiimides or guanylations with thioureas, catalytic DMAP can sometimes accelerate the reaction.[5]

Q2: After deprotecting my di-Boc-guanidine with TFA, my LC-MS shows a major peak at [M+57] and several other unexpected masses. What is happening?

A2: Cause, Mechanism, and Prevention

This is a classic signature of tert-butylation , a common side reaction during the acidic cleavage of tert-butyl-based protecting groups like Boc.[6]

Mechanism: Trifluoroacetic acid (TFA) cleaves the Boc group, generating a highly reactive tert-butyl cation (t-Bu⁺) . This potent electrophile can then attack any nucleophilic site on your molecule.

G cluster_reaction Boc Cleavage BocGuanidine Di-Boc Protected Pyridinylmethyl Guanidine Product Desired Guanidinium TFA Salt BocGuanidine->Product Deprotection tBu tert-butyl cation (t-Bu⁺) (Reactive Electrophile) BocGuanidine->tBu Generates TFA TFA (Strong Acid) Indole Tryptophan Residue tBu->Indole Alkylation (+56 Da) Thioether Methionine Residue tBu->Thioether Alkylation (+56 Da) PyridineN Pyridinyl Nitrogen tBu->PyridineN Alkylation (+56 Da)

Caption: Boc deprotection generates a reactive t-Bu⁺ cation.

Susceptible Sites on Pyridinylmethyl Guanidines:

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen is a potential nucleophile.

  • Guanidine Group: Although protonated, it can still be alkylated.[6]

  • Other Functional Groups: If your molecule contains other sensitive residues like tryptophan, methionine, or tyrosine, they are highly prone to alkylation.[6]

Solution: The Use of Cation Scavengers

Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the t-Bu⁺ cation before it can react with your product.

Table 1: Common Scavengers for Boc Deprotection

Scavenger Target Functionality Typical Concentration Notes
Triisopropylsilane (TIS) Reduces carbocations, prevents tryptophan modification 2-5% (v/v) Highly effective and versatile.
Water Hydrolyzes the carbocation to tert-butanol 2-5% (v/v) Simple and effective, often used in combination.
Thioanisole Protects methionine and tryptophan 2-5% (v/v) Strong odor, but very effective for sulfur-containing residues.

| 1,2-Ethanedithiol (EDT) | Protects cysteine and methionine | 2-5% (v/v) | Also has a strong odor. |

Protocol: Boc Deprotection with a Scavenger Cocktail

  • Preparation: Dissolve the Boc-protected pyridinylmethyl guanidine in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: Prepare a cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% Water, and 2.5% TIS .

  • Reaction: Add the cleavage cocktail to the cooled solution. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Precipitate the final guanidinium salt by adding cold diethyl ether, collect by filtration, and wash with cold ether.[6]

Q3: I'm observing intramolecular cyclization to form a bicyclic byproduct. Why does this happen?

A3: Mechanism and Prevention

This side reaction is particularly problematic when the aminomethyl group is at the 2-position of the pyridine ring. The newly formed guanidine can act as a nucleophile, attacking a suitably positioned electrophilic center. A common scenario is the formation of a dihydroimidazo[1,2-a]pyridinium system.

Caption: Guanidine attacks the pyridine ring to form a fused bicycle.

Prevention Strategies:

  • Protecting Groups: Keep the guanidine group protected (e.g., with Boc or Cbz groups) until the final step of your synthesis. The steric bulk and reduced nucleophilicity of the protected guanidine will prevent this cyclization. The choice of protecting group is crucial and must be orthogonal to other reaction conditions in your synthetic route.[7][8]

  • pH Control: The cyclization is often promoted by acidic or basic conditions that can facilitate the nucleophilic attack. Maintaining a neutral pH during work-up and purification steps can minimize this side reaction. If the final product is the unprotected guanidine salt, ensure it is stored as a stable salt (e.g., HCl or TFA salt) to keep the guanidine protonated and less nucleophilic.

Frequently Asked Questions (FAQs)

Q1: What is the best guanylating agent for my pyridinylmethylamine substrate?

A1: The "best" agent depends on the reactivity of your amine, scale, and cost considerations. Here is a comparison of common choices:

Table 2: Comparison of Common Guanylating Agents

Reagent Class Example(s) Pros Cons
Triflyl Guanidines N,N'-di-Boc-N''-triflylguanidine Highly reactive, excellent for hindered/deactivated amines, mild conditions.[1][3] Expensive, can degrade if not handled properly.[1]
Activated Thioureas N,N'-di-Boc-thiourea + Activator Reagents are often commercially available and cost-effective. Requires a stoichiometric activator (e.g., HgCl₂, EDCI, TCT); byproducts can complicate purification.[4][9]
Carbodiimides DCC, EDC Atom economical, no leaving group from the reagent itself.[10] Often requires catalysts or harsh conditions for unreactive amines; can form stable urea byproducts.[10][11]

| Pyrazole Carboxamidines | N,N'-di-Boc-1H-pyrazole-1-carboxamidine | Good reactivity, pyrazole byproduct is easily removed.[11] | Can be less reactive than triflyl guanidines for challenging substrates. |

Recommendation: For initial exploration and difficult substrates, N,N'-di-Boc-N''-triflylguanidine is the most reliable choice. For larger-scale synthesis where cost is a factor, optimizing a reaction with N,N'-di-Boc-thiourea activated by TCT (cyanuric chloride) is an excellent, environmentally friendlier alternative to heavy metal activators.[9]

Q2: How does my choice of base and solvent impact the reaction outcome?

A2: The base and solvent system is critical for controlling the reaction pathway and minimizing side reactions.

G cluster_troubleshoot Troubleshooting Workflow cluster_causes Potential Causes cluster_solutions Solutions start Start: Low Yield / Side Products q1 Is the amine starting material fully consumed? start->q1 q2 Are there new, unidentified spots by TLC/LCMS? q1->q2 Yes c1 Insufficient Reactivity (Amine or Reagent) q1->c1 No c2 Reagent Decomposition q2->c2 Yes c3 Byproduct Formation (e.g., from activator) q2->c3 Yes c4 Intramolecular Cyclization q2->c4 Yes s1 Use stronger guanylating agent (e.g., Triflylguanidine) c1->s1 s2 Change Solvent / Base (e.g., DCM vs DMF) c2->s2 s3 Change Activator (e.g., HgCl2 -> TCT) c3->s3 s4 Maintain Protecting Group / Control pH c4->s4

Caption: A logical workflow for troubleshooting guanylation reactions.

  • Base Selection:

    • Purpose: The base serves to neutralize any acid generated during the reaction (e.g., HCl from an activator or triflic acid from triflylguanidine) and, in some cases, to deprotonate the amine nucleophile.

    • Causality: A base that is too weak will not prevent the buildup of acid, which can protonate your starting amine, rendering it unreactive. A base that is too strong or nucleophilic can react directly with your guanylating agent, leading to decomposition or unwanted byproducts.

    • Recommendation: Use a hindered, non-nucleophilic tertiary amine like DIPEA or TEA .

  • Solvent Selection:

    • Purpose: The solvent must dissolve the reactants but also influences the stability of intermediates.

    • Causality: In reactions proceeding through a carbodiimide intermediate (e.g., from activated thioureas), polar aprotic solvents like DMF can sometimes accelerate the decomposition of this reactive intermediate. In contrast, less polar solvents like DCM or THF can enhance its stability, allowing slower-acting amines more time to react.[4]

    • Recommendation: DCM and THF are excellent starting points for most guanylation reactions. Use DMF with caution and only if solubility is a major issue.

References

  • A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. ACS Publications. Available at: [Link]

  • Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. Available at: [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. Available at: [Link]

  • Product Class 13: Guanidine Derivatives. Thieme E-Books. Available at: [Link]

  • Optimization of Guanidine Formation Reaction. ResearchGate. Available at: [Link]

  • A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing. Available at: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Available at: [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. Available at: [Link]

  • Preparation of Mono-Cbz Protected Guanidines. PMC. Available at: [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Synthesis of guanidines via reaction of amines with carbodiimides in the presence of ionic liquid. DergiPark. Available at: [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. Available at: [Link]

  • N,N'-di-Boc-N''-triflylguanidine. Organic Syntheses. Available at: [Link]

  • Examples of common guanylating reagents. ResearchGate. Available at: [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ResearchGate. Available at: [Link]

  • Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. ACS Publications. Available at: [Link]

  • Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. ResearchGate. Available at: [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Available at: [Link]

  • Synthesis and Characterization of 2-(Pyridin-2-YL)Guanidine Derivatives and Their Metal Complexes as Potential Antibacterial Agents Using Phosphoryl Chloride. IJPSR. Available at: [Link]

  • Recent developments in guanylating agents. Arkivoc. Available at: [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. Available at: [Link]

  • Recent Developments in Guanylating Agents. ResearchGate. Available at: [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. PMC. Available at: [Link]

  • Organometallic Chemistry of Guanidines. Encyclopedia.pub. Available at: [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL. INEOS OPEN. Available at: [Link]/article/10.32931/io2122e)

Sources

Troubleshooting

Technical Support Center: Stability &amp; Shelf-Life Management of N-(3-pyridinylmethyl)guanidine Sulfate

Core Directive & Executive Summary This guide addresses the stability profile, shelf-life extension, and troubleshooting of N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0). As a guanidine derivative stabilized...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide addresses the stability profile, shelf-life extension, and troubleshooting of N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0).

As a guanidine derivative stabilized by a sulfate counterion, this compound presents a unique "stability paradox." While the sulfate salt locks the guanidine moiety into a protonated, chemically resistant state, the salt itself is frequently hygroscopic . The primary vector for degradation is not intrinsic chemical instability, but rather moisture-mediated hydrolysis triggered by improper storage.

The Golden Rule: Shelf-life extension for this compound is entirely dependent on maintaining the anhydrous integrity of the crystal lattice.

Critical Storage Parameters (The "Why" & "How")

To extend shelf life beyond the standard 24 months, you must control the thermodynamic drive toward hydrolysis.

The Degradation Mechanism

Guanidines are strong bases.[1] In the presence of water, the guanidinium cation (


) is generally stable. However, if the pH shifts (e.g., due to CO2 absorption or buffering impurities), the equilibrium shifts toward the free base, which is susceptible to hydrolysis, cleaving into urea derivatives  and (3-pyridinyl)methylamine .
Storage Protocol
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate constant (

) of hydrolysis and oxidation reactions (Arrhenius equation).
Atmosphere Inert Gas (Argon/Nitrogen)Prevents atmospheric moisture and

absorption.

can form carbamates with amines, altering surface pH.
Container Amber Glass, Tightly SealedThe pyridine ring has UV absorption bands. Amber glass mitigates photo-oxidative N-oxide formation.
Desiccant P2O5 or Silica GelCritical: Sulfate salts are hygroscopic. Physical caking is the first sign of compromised shelf life.
Visualization: Degradation Pathway

The following diagram illustrates the cascade of failure if storage conditions are breached.

StabilityPathway cluster_prevention Prevention Barrier Compound N-(3-pyridinylmethyl) guanidine Sulfate (Crystalline Solid) Moisture Moisture Uptake (Hygroscopicity) Compound->Moisture High Humidity (>60% RH) Dissolution Local Dissolution (Micro-droplets) Moisture->Dissolution Deliquescence Hydrolysis Hydrolysis Reaction (Nucleophilic Attack) Dissolution->Hydrolysis pH Shift / Time Degradants Degradation Products: 1. Urea Derivative 2. (3-Pyridinyl)methylamine Hydrolysis->Degradants Irreversible Cleavage Desiccant Desiccant / Argon

Caption: Figure 1. Moisture-mediated degradation cascade. The sulfate salt protects the guanidine core only as long as the system remains solid and anhydrous.

Troubleshooting Guide

This section addresses specific symptoms observed during experimental handling.

Symptom 1: Material has clumped or "caked" inside the vial.
  • Diagnosis: Hygroscopic agglomeration. The seal was likely compromised, allowing moisture ingress.

  • Risk Assessment: If the color remains white/off-white, this is likely a physical change (hydrate formation) rather than chemical degradation.

  • Corrective Action:

    • Do not heat aggressively to dry.

    • Place the open vial in a vacuum desiccator over

      
       for 24 hours.
      
    • Verify purity via HPLC. If purity is >98%, the material is usable.

Symptom 2: Appearance of "Ghost Peaks" in HPLC.
  • Diagnosis: Hydrolysis or Column Interaction.

  • Root Cause Analysis: Guanidines are highly polar and basic. They often streak on C18 columns or interact with silanols, creating peak tailing that mimics impurities.

  • Corrective Action:

    • Mobile Phase: Ensure your mobile phase contains a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . The acid suppresses silanol ionization and ion-pairs with the guanidine, sharpening the peak.

    • Check Gradient: Wash the column. If the "ghost peak" elutes at the solvent front, it is likely the sulfate counterion (which is UV transparent but can cause refractive index perturbations).

Symptom 3: Yellow/Brown Discoloration.
  • Diagnosis: Pyridine Oxidation.[2][3]

  • Root Cause: Exposure to light or oxygen has led to the formation of Pyridine-N-Oxide derivatives.

  • Status: CRITICAL FAILURE.

  • Action: Discard the lot. Oxidation products can act as radical initiators, compromising downstream synthesis or biological assays.

Analytical Validation Protocols

To validate shelf-life extension, do not rely on visual inspection alone. Use this self-validating workflow.

Protocol A: Purity Check (HPLC-UV)
  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or equivalent) to retain the polar guanidine.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detection: 254 nm (Pyridine ring absorption).

  • Pass Criteria: Single peak >98% area. Absence of early-eluting urea peaks.

Protocol B: Counterion Verification (Ion Chromatography)
  • If the compound weight is critical (stoichiometry), verify the sulfate content. Hygroscopic salts often absorb water weight, leading to under-dosing of the active guanidine moiety.

  • Calculation: Theoretical Sulfate % = (96.06 / MW of Salt) * 100.

  • Adjustment: If sulfate content is correct but mass balance is off, the difference is water. Adjust molar calculations accordingly.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Sample Inspection Visual Visual Check: Is it Discolored? Start->Visual Discard DISCARD (Oxidative Failure) Visual->Discard Yes (Yellow/Brown) HPLC Run HPLC-UV (254nm) (Acidic Mobile Phase) Visual->HPLC No (White/Off-white) PurityCheck Purity > 98%? HPLC->PurityCheck WaterCheck Check Water Content (Karl Fischer) PurityCheck->WaterCheck Yes Recrystallize Recrystallize or Purify PurityCheck->Recrystallize No Use APPROVE FOR USE (Adjust for water weight) WaterCheck->Use Calculate Correction Factor

Caption: Figure 2. Analytical decision tree for validating reagent integrity prior to use.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard freezer (-20°C)? A: Yes, but with a caveat. Freezers often have high humidity. You must allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial in ambient air will cause immediate condensation on the hygroscopic salt, ruining the material.

Q: I need to prepare a stock solution. How long is it stable? A: In water, the sulfate salt is stable for 24-48 hours at 4°C. However, we recommend preparing fresh for every experiment. If storage is necessary, freeze aliquots at -20°C. Avoid repeated freeze-thaw cycles, which promote hydrolysis.

Q: The MSDS says "Irritant." What is the specific handling concern? A: Beyond standard PPE, be aware that guanidines can be skin sensitizers. Furthermore, if the salt hydrolyzes, it releases free amines which are volatile and irritating to mucous membranes. Handle in a fume hood.

Q: Can I use NMR to check stability? A: Yes.


-NMR in 

is excellent. Watch for the shift of the methylene protons (

between pyridine and guanidine). Hydrolysis changes the electronic environment, causing a distinct chemical shift change compared to the intact guanidinium species.

References

  • International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[4][5][6] (2003).[4][5][7] Defines the standard stress conditions (temperature/humidity) for shelf-life determination.

  • Royal Society of Chemistry. Kinetics and mechanism of the alkaline hydrolysis of guanidine.[8] J. Chem. Soc., Perkin Trans. 2. (1975). Provides the mechanistic basis for guanidine instability under basic/aqueous conditions.

  • National Institutes of Health (PubChem). N-(3-pyridinylmethyl)guanidine sulfate (CAS 108833-95-0) Compound Summary.

  • Sigma-Aldrich. Safety Data Sheet: Guanidine derivatives and handling of hygroscopic salts. (General handling protocols for deliquescent guanidinium salts).

Sources

Optimization

overcoming interference of N-(3-pyridinylmethyl)guanidine sulfate in colorimetric assays

Topic: N-(3-pyridinylmethyl)guanidine Sulfate (N3PGS) Interference Document ID: TS-PROTO-2026-N3PGS Status: Active / Verified Executive Summary: The "Phantom Protein" Problem Researchers working with N-(3-pyridinylmethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-pyridinylmethyl)guanidine Sulfate (N3PGS) Interference Document ID: TS-PROTO-2026-N3PGS Status: Active / Verified

Executive Summary: The "Phantom Protein" Problem

Researchers working with N-(3-pyridinylmethyl)guanidine sulfate (N3PGS) often encounter erratic protein quantification results. This is not a random error; it is a chemical inevitability caused by the molecule’s structure.

The guanidine moiety in N3PGS is a structural analogue of the amino acid Arginine . In dye-binding assays (like Bradford), the dye cannot distinguish between the guanidine group on your drug candidate and the guanidine group on a protein’s arginine residue. This leads to false positives (overestimation). Conversely, the pyridine ring can act as a weak chelator in copper-based assays (BCA), potentially sequestering Cu²⁺ and causing signal depression (underestimation).

This guide provides the diagnostic workflows and purification protocols required to neutralize this interference.

Module 1: Diagnostic Workflow

Do not assume interference. Prove it.

Before altering your purification stream, you must quantify the "Interference Factor" (IF) of N3PGS in your specific assay buffer.

Protocol A: The "Spike & Recovery" Matrix

Objective: Determine if N3PGS acts as a false positive (additive) or a signal quencher (subtractive).

Materials:

  • BSA Standard (2 mg/mL)[1]

  • N3PGS Stock Solution (at the highest concentration expected in your samples)

  • Assay Reagent (Bradford or BCA)[1][2][3][4][5]

Experimental Setup: Create four conditions in triplicate:

  • Buffer Blank: Buffer only.

  • Drug Blank: Buffer + N3PGS.

  • Protein Control: Buffer + BSA (e.g., 500 µg/mL).

  • Spike Sample: Buffer + BSA (500 µg/mL) + N3PGS.

Analysis Logic:

  • Scenario 1 (False Positive): If Drug Blank > Buffer Blank, N3PGS is reacting with the dye directly. (Common in Bradford).[1]

  • Scenario 2 (Quenching): If Spike Sample < Protein Control, N3PGS is inhibiting the reaction. (Common in BCA).[2][6]

  • Scenario 3 (Non-Linearity): If Spike Sample ≠ (Protein Control + Drug Blank), the interference is non-additive, and simple background subtraction will not work .

Module 2: Mechanism of Interference
Assay TypePrimary Interferent MoietyMechanismResult
Bradford (Coomassie) Guanidinium Group Arginine Mimicry: Coomassie Brilliant Blue G-250 binds primarily to arginine residues via electrostatic interactions and Van der Waals forces. The guanidine group in N3PGS structurally mimics the arginine side chain, triggering the blue shift (465nm → 595nm) without protein presence.High Background / Overestimation
BCA (Copper) Pyridine Ring Copper Chelation: The nitrogen lone pair on the pyridine ring can coordinate with Cu²⁺ ions. While less avid than EDTA, high concentrations of N3PGS can compete with the peptide backbone for copper, preventing the reduction to Cu¹⁺.Signal Depression / Underestimation
Lowry Guanidine + Pyridine Precipitation & Redox: Lowry is highly sensitive to diverse interfering agents. Guanidine salts often cause precipitation with the Folin-Ciocalteu reagent, rendering the assay unreadable.Turbidity / Invalid Read
Module 3: Troubleshooting & Mitigation Pathways
Decision Tree: Selecting the Correct Fix

InterferenceLogic Start Start: High Background or Erratic Data? CheckAssay Which Assay are you using? Start->CheckAssay Bradford Bradford (Coomassie) CheckAssay->Bradford BCA BCA (Copper) CheckAssay->BCA BradfordCheck Is N3PGS < 100mM? Bradford->BradfordCheck BCACheck Is Signal Depressed? BCA->BCACheck Subtract Solution: Background Subtraction BradfordCheck->Subtract Yes (Linear) Precipitate Solution: TCA/DOC Precipitation BradfordCheck->Precipitate No (High Conc) Chelator Interference: Pyridine Chelation BCACheck->Chelator Yes Chelator->Precipitate Gold Standard Switch Switch to 660nm Assay or Fluorometry (Qubit) Chelator->Switch Alternative

Figure 1: Decision matrix for selecting the appropriate mitigation strategy based on assay type and interference severity.

Module 4: The "Gold Standard" Protocol (TCA Precipitation)

When mathematical correction fails (Scenario 3 in Diagnostics), you must physically separate the protein from the N3PGS. Dialysis is often too slow and may lead to sample loss. Trichloroacetic Acid (TCA) precipitation is the preferred method as N3PGS remains soluble in the supernatant while proteins precipitate.

Protocol B: TCA/Deoxycholate (DOC) Clean-Up Use this for samples containing >100mM N3PGS or when high accuracy is critical.

Reagents:

  • DOC Solution: 0.15% (w/v) Sodium Deoxycholate in water.

  • TCA Solution: 72% (w/v) Trichloroacetic acid.

  • Wash Solvent: Cold Acetone (-20°C).

  • Resolubilization Buffer: 5% SDS in 0.1N NaOH.

Step-by-Step:

  • Add Carrier: To 100 µL of protein sample, add 10 µL of DOC Solution . Vortex and incubate at room temp for 10 mins.

    • Why? DOC acts as a carrier to ensure quantitative precipitation of low-concentration proteins.

  • Precipitate: Add 10 µL of TCA Solution . Vortex immediately. You should see a white precipitate.

  • Incubate: Place on ice for 30 minutes.

  • Spin: Centrifuge at 14,000 x g for 15 minutes (4°C).

  • Separate: Carefully aspirate the supernatant.[2] The N3PGS is in this liquid phase.

  • Wash: Add 500 µL of cold acetone to the pellet. Vortex gently to wash the pellet surface. Centrifuge at 14,000 x g for 5 minutes. Remove acetone.

  • Dry: Allow the pellet to air dry for 2-3 minutes (do not over-dry, or it becomes insoluble).

  • Resolubilize: Add 50-100 µL of Resolubilization Buffer . Vortex and heat at 60°C if necessary to dissolve.

  • Assay: Proceed with BCA or Bradford using the resolubilized sample.

Frequently Asked Questions (FAQ)

Q: Can I just use a "Detergent Compatible" Bradford kit? A: Likely no . Detergent-compatible kits use cyclodextrins to sequester detergents. They do not sequester small cationic molecules like N3PGS. The guanidine group will still bind the dye.

Q: Why not use dialysis? A: You can, but N3PGS is a charged small molecule. It requires significant time to reach equilibrium, and if your protein is small (<10kDa), you risk sample loss. TCA precipitation is faster (1 hour) and concentrates the sample.

Q: Is there an assay that ignores N3PGS entirely? A: Yes. The Pierce 660 nm Protein Assay (with Ionic Detergent Compatibility Reagent) is generally more robust against amine-containing interfering agents than Coomassie. Alternatively, Tryptophan fluorescence (280nm) or Qubit (fluorometric) assays are immune to N3PGS interference because they do not rely on copper reduction or Coomassie-Arginine binding.

References
  • Thermo Fisher Scientific. (2023). Pierce BCA Protein Assay Kit User Guide (Pub. No. MAN0011181).Link

  • Bio-Rad Laboratories. (n.d.). Bradford Protein Assay: Minimizing Interference.Link

  • Compton, S. J., & Jones, C. G. (1985).[7] Mechanism of dye response and interference in the Bradford protein assay. Analytical Biochemistry, 151(2), 369-374.[7] Link

  • G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays.Link

  • Tan, L., et al. (2024).[8] Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8, 319–339.[8] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Distinguishing N-(3-pyridinylmethyl)guanidine Sulfate from Structural Isomers

Executive Summary N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) presents a unique analytical challenge due to its high polarity, basicity, and the existence of close structural isomers (2- and 4-pyridinylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) presents a unique analytical challenge due to its high polarity, basicity, and the existence of close structural isomers (2- and 4-pyridinylmethyl variants). Standard Reversed-Phase LC (RPLC) often fails to retain these hydrophilic cations, and low-resolution Mass Spectrometry (MS) cannot distinguish the positional isomers.

This guide provides a definitive, multi-modal workflow to isolate and identify the 3-isomer. We prioritize Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and 1H-NMR for structural confirmation, supported by specific MS/MS fragmentation logic.

Part 1: The Isomeric Landscape

The primary imposters are positional isomers where the guanidinylmethyl group is attached to the 2- or 4-position of the pyridine ring. While they share the molecular formula (


) and exact mass (

as free base), their physicochemical behaviors differ significantly.
Feature3-Isomer (Target) 2-Isomer 4-Isomer
Symmetry Asymmetric (

)
Asymmetric (

)
Symmetric (

axis)
pK

(Pyridine N)
~4.8~3.8 (Steric/H-bond effect)~5.2
MS Fragmentation Standard ring cleavageOrtho Effect (Side-chain/Ring N interaction)Standard ring cleavage
NMR Pattern Distinct Singlet (

) + split signals
Distinct shielding on

AA'BB' System (Symmetric doublets)
Analytical Decision Tree

The following diagram outlines the logical flow for distinguishing these isomers.

DecisionTree Start Unknown Sample (C7H10N4 Sulfate) Step1 Step 1: HILIC LC-MS (Retention & MS1) Start->Step1 Decision1 Multiple Peaks? Step1->Decision1 Step2 Step 2: MS/MS Fragmentation (Collision Induced Dissociation) Decision1->Step2 Yes (Separation Achieved) Ortho Prominent Loss of Neutral NH3/Guanidine? Step2->Ortho Result2 2-Isomer Identified (Ortho Effect) Ortho->Result2 Yes Step3 Step 3: 1H-NMR (D2O/DMSO) Ortho->Step3 No (3 or 4) Pattern1 Symmetric AA'BB' (2 doublets) Step3->Pattern1 Pattern2 Asymmetric (Singlet + 2 Doublets + Triplet) Step3->Pattern2 Result4 4-Isomer Identified Pattern1->Result4 Result3 TARGET CONFIRMED 3-Isomer Pattern2->Result3

Caption: Logical workflow for differentiating pyridinylmethylguanidine isomers using HILIC, MS/MS, and NMR.

Part 2: Chromatographic Separation (HILIC)

Standard C18 columns often result in "dead time" elution for guanidines due to their high polarity. Ion-pairing (e.g., using HFBA) is effective but contaminates LC-MS systems. HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated alternative, retaining polar cations via a water-layer partitioning mechanism.

Recommended Protocol
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.5 (Buffer).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte)

    • 1-10 min: 90%

      
       50% B (Linear gradient)
      
    • 10-12 min: 50% B (Wash)

  • Detection: UV at 260 nm (Pyridine

    
    ) and ESI(+) MS.
    

Why this works: The high organic starting condition forces the polar guanidine sulfate into the water-rich layer on the silica surface. The 3-isomer typically elutes between the 2- and 4-isomers due to subtle differences in the pyridine nitrogen pKa, which influences the effective charge in the mobile phase [1].

Part 3: Spectroscopic Validation (NMR)

NMR is the only technique that provides absolute structural certainty. Note on Sulfate Salt: The sulfate counter-ion is non-magnetic in 1H-NMR but may affect solubility. DMSO-d6 is preferred over


 if you wish to observe the exchangeable guanidine -NH protons (broad singlets around 7-8 ppm). However, for ring assignment, 

provides cleaner baselines.
The "Fingerprint" Region (Pyridine Ring Protons)

The distinction lies in the splitting pattern of the aromatic protons (


).
1. Target: N-(3-pyridinylmethyl)guanidine

The 3-substitution breaks the symmetry, creating four distinct proton environments:

  • H-2: Appears as a Singlet (or fine doublet,

    
    ) at the most downfield position (
    
    
    
    ) due to being between the ring nitrogen and the substituent.
  • H-6: Doublet (

    
    ), adjacent to the ring nitrogen.
    
  • H-4: Doublet (

    
    ), adjacent to the substituent.
    
  • H-5: Doublet of doublets (appears as a triplet/multiplet), coupling to both H-4 and H-6.

2. The 4-Isomer (Symmetric Imposter)
  • Pattern: AA'BB' system .

  • Appearance: Two distinct doublets (integrating to 2 protons each). You will see only two signal clusters in the aromatic region, not four.

3. The 2-Isomer (Ortho Imposter)
  • Pattern: Four distinct signals, but shifted.

  • Distinction: The proton at position 3 (adjacent to the methyl group) is often shielded relative to the others. The "singlet" seen in the 3-isomer (H-2) is absent .

Part 4: Mass Spectrometry Fragmentation

While the parent mass (


 for 

) is identical, High-Resolution MS/MS (Q-TOF or Orbitrap) reveals mechanistic differences.
Fragmentation Pathway Diagram

MS_Fragmentation Parent Precursor Ion [M+H]+ = 151.09 Iso2 2-Isomer Parent->Iso2 Iso34 3- and 4-Isomers Parent->Iso34 OrthoLoss Ortho-Effect Loss (Cyclization/Elimination) Iso2->OrthoLoss Frag2 Unique Fragment [M - NH3]+ or [M - CH2NH]+ OrthoLoss->Frag2 Benzylic Benzylic Cleavage Iso34->Benzylic Frag34 Common Fragment (Pyridine-CH2)+ m/z ~92 Benzylic->Frag34

Caption: Differential fragmentation pathways. The 2-isomer undergoes unique "ortho-effect" rearrangements [2].

Key Observation: The 2-isomer facilitates a hydrogen transfer from the side chain to the ring nitrogen (Ortho Effect), often leading to a dominant loss of ammonia (


, -17 Da) or guanidine moiety that is suppressed or absent in the 3- and 4-isomers [2].[1]

Part 5: Experimental Protocol (Self-Validating)

To ensure the identity of your sulfate salt, perform this rapid validation sequence.

Sulfate Confirmation (Pre-check)

Before detailed structural analysis, confirm the salt form.

  • Method: Barium Chloride test or Ion Chromatography (IC).

  • Expectation: White precipitate (

    
    ) upon addition of 
    
    
    
    to aqueous solution.
Isomer Purity Check (HILIC-UV)
  • Prepare a

    
     solution in 50:50 ACN:Water.
    
  • Inject

    
     onto the HILIC system described in Part 2.
    
  • Validation Criteria: The main peak must account for

    
     of total peak area at 260 nm. If satellite peaks appear with identical 
    
    
    
    , you have an isomeric mixture.
Structural Lock (1H-NMR)
  • Dissolve

    
     of sample in 
    
    
    
    DMSO-d6.
  • Acquire 1H spectrum (16 scans min).

  • Check H-2: Look for the singlet at

    
    .
    
    • Present? Likely 3-isomer.

    • Absent? 2- or 4-isomer.[2]

  • Check Symmetry:

    • 2 doublets only? 4-isomer.

    • Complex 4-proton pattern? 3- or 2-isomer.

References

  • HILIC Separation Mechanisms

    • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • Mass Spectrometry of Pyridine Isomers

    • Chen, P. H. (1976).[1] Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.[3][4] The Journal of Organic Chemistry.

  • NMR of Pyridines

    • Review of spectroscopic data for pyridine derivatives. National Institute of Advanced Industrial Science and Technology (AIST)

Sources

Safety & Regulatory Compliance

Safety

N-(3-pyridinylmethyl)guanidine sulfate proper disposal procedures

Executive Summary & Immediate Action N-(3-pyridinylmethyl)guanidine sulfate (often a synthetic intermediate or nicotinic ligand analog) presents a specific dual-hazard profile: the toxicity of the pyridine ring and the r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

N-(3-pyridinylmethyl)guanidine sulfate (often a synthetic intermediate or nicotinic ligand analog) presents a specific dual-hazard profile: the toxicity of the pyridine ring and the reactive instability of the guanidine moiety.

CRITICAL SAFETY WARNING: NEVER use bleach (sodium hypochlorite) to decontaminate surfaces or glassware containing this compound.

  • Mechanism: The guanidine functional group reacts with hypochlorite to form chloramines and potentially hydrogen cyanide (HCN) , both of which are highly toxic gases.[1]

  • Correct Action: Use a surfactant-based cleaner (soap and water) or a specific solvent (ethanol/methanol) for initial decontamination, followed by proper hazardous waste segregation.

Chemical Profile & Risk Assessment

Before handling waste, you must understand the chemical behaviors that dictate the disposal path.

ParameterData / PropertyOperational Implication
CAS Number 72357-67-6 (Free base ref); Sulfate salt varies.[2][3]Treat as a "Novel Research Chemical" if specific CAS is absent.
Functional Groups Pyridine (aromatic heterocycle), Guanidine (strong base), Sulfate (acidic salt).Incompatible with oxidizers (nitric acid, bleach).
Physical State Solid (crystalline powder).Keep solid to minimize waste volume. Do not dissolve unless necessary for cleaning.
pH Behavior Likely acidic in solution (sulfate salt).[4]Check pH before mixing with other aqueous waste streams to prevent heat generation.
Toxicity Irritant (Skin/Eye/Respiratory); Potential Neurotoxin.Zero drain disposal. All traces must be captured.

Operational Disposal Protocol

This protocol uses a "Source-Segregate-Secure" methodology to ensure compliance and safety.

Phase 1: Waste Characterization & Segregation
  • Solid Waste: Excess powder, contaminated gloves, weighing boats.

    • Action: Segregate into a dedicated "Hazardous Solid Waste" container.

    • Container Type: Wide-mouth HDPE (High-Density Polyethylene) jar.

  • Liquid Waste: Mother liquors, HPLC effluent, or cleaning rinsates.

    • Action: Segregate into "Organic Waste" or "Aqueous Toxic Waste" depending on solvent content.

    • Critical Check: Ensure the receiving carboy does not contain oxidizing acids (Nitric, Perchloric).

Phase 2: Packaging & Labeling
  • Double Containment: Place primary waste container inside a secondary tray during transfer to prevent bench contamination.

  • Labeling (RCRA Compliance):

    • Label must read: "HAZARDOUS WASTE" .

    • Chemical Name: Write out "N-(3-pyridinylmethyl)guanidine sulfate" fully. Do not use abbreviations or chemical structures alone.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant" .

Phase 3: Decontamination of Labware
  • Rinse 1: Rinse glassware with a small volume of Methanol or Ethanol. Collect this rinse into the Organic Solvent Waste stream.

  • Rinse 2: Rinse with water.[3][5][6][7] Collect into Aqueous Waste .

  • Wash: Wash with non-bleach detergent.

Visual Workflows (Graphviz)

Workflow A: Waste Stream Decision Tree

This logic gate ensures you place the chemical in the correct regulatory stream.

WasteDecisionTree Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Bin: Hazardous Solid Waste (Trace Contaminated Debris) Solid->BinSolid Double Bag SolventCheck Organic Solvent > 10%? Liquid->SolventCheck BinOrg Bin: Organic Solvent Waste (Halogenated/Non-Halogenated) SolventCheck->BinOrg Yes BinAq Bin: Aqueous Toxic Waste (Check pH) SolventCheck->BinAq No (Mostly Water)

Figure 1: Decision logic for segregating N-(3-pyridinylmethyl)guanidine sulfate waste streams.

Workflow B: The "No Bleach" Safety Logic

Understanding the chemical incompatibility is vital for preventing laboratory accidents.

Incompatibility Compound Guanidine Moiety Reaction Chemical Reaction (Oxidation) Compound->Reaction Bleach Sodium Hypochlorite (Bleach) Bleach->Reaction Result TOXIC GAS RELEASE (Chloramines / HCN) Reaction->Result DO NOT MIX

Figure 2: Mechanistic pathway showing why bleach is strictly prohibited.

Emergency Contingencies

  • Spill (Solid):

    • Isolate the area.[6]

    • Wear N95/P100 respirator (dust hazard), nitrile gloves, and safety goggles.

    • Do not sweep dry. Wet a paper towel with water (damp wipe) to capture dust without aerosolizing it.

    • Place all cleanup materials into the Hazardous Solid Waste bin.

  • Exposure (Skin):

    • Wash with soap and water for 15 minutes.[7]

    • Do not use bleach on skin to "neutralize."

  • Exposure (Inhalation):

    • Move to fresh air immediately.[5]

    • Seek medical attention; provide the SDS to the physician (highlighting the guanidine/pyridine structure).

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste).

  • PubChem. (2023). Compound Summary: Guanidine Derivatives and Safety. National Library of Medicine.

  • Stanford University Environmental Health & Safety. (n.d.). Information on Bleach Compatibility. (General reference for Guanidine/Bleach incompatibility).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.